molecular formula C9H11BO3S B596893 4-(Cyclopropylsulfinyl)phenylboronic acid CAS No. 1217501-06-8

4-(Cyclopropylsulfinyl)phenylboronic acid

Cat. No.: B596893
CAS No.: 1217501-06-8
M. Wt: 210.054
InChI Key: UVAFNQYMJVLTNA-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfinyl)phenylboronic acid is a specialized organoboron reagent featuring a phenylboronic acid group coupled with a cyclopropylsulfinyl moiety. This structure makes it a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and complex molecular architectures. The cyclopropylsulfinyl group can influence the electronic properties of the ring and may contribute to unique reactivity and selectivity in these transformations. Beyond its primary use in synthesis, compounds within this class are of significant interest in biomedical research and materials science . Phenylboronic acids, in general, possess a unique ability to reversibly bind to diol-containing molecules, such as sugars, forming boronate esters in a pH-dependent manner. This mechanism is the foundation for their application in the development of sensors, stimuli-responsive drug delivery systems, and hydrogels . The dynamic, reversible nature of this bonding can also impart self-healing properties to materials. The sulfinyl (S=O) group in this particular derivative is a potential hydrogen bond acceptor and can influence the compound's polarity, solubility, and its interaction with biological targets, which may be exploited in targeted cancer therapy research where boronic acids are studied for their affinity to sialic acid-overexpressing cancer cells. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-cyclopropylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAFNQYMJVLTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675252
Record name [4-(Cyclopropanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-06-8
Record name B-[4-(Cyclopropylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 4-(Cyclopropylsulfinyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(Cyclopropylsulfinyl)phenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents expected spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2s (br)2HB(OH )-
~7.9 - 8.1d2HAr-H (ortho to -B(OH)₂)
~7.6 - 7.8d2HAr-H (ortho to -S(O)R)
~2.5 - 2.7m1H-S(O)-CH-
~1.0 - 1.3m2HCyclopropyl -CH₂-
~0.8 - 1.0m2HCyclopropyl -CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~145 - 150Ar-C -S(O)
~135 - 140Ar-C -B(OH)₂
~130 - 135Ar-C H
~125 - 130Ar-C H
~30 - 35-S(O)-C H-
~5 - 10Cyclopropyl -C H₂-

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H Stretch (Boronic Acid, H-bonded)
~3100 - 3000MediumC-H Stretch (Aromatic & Cyclopropyl)
~1600MediumC=C Stretch (Aromatic)
~1400StrongB-O Stretch
~1350StrongB-O-H Bend
~1050StrongS=O Stretch (Sulfoxide)

Sample State: Solid (ATR)

Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon Type
211.05[M+H]⁺
233.03[M+Na]⁺
193.04[M+H - H₂O]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode Molecular Formula: C₉H₁₁BO₃S Molecular Weight: 210.06 g/mol [1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 200 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • Process the resulting spectrum by applying baseline correction if necessary.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup and Analysis:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the molecule of interest.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern, if any, to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy (ATR-FTIR) Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Confirmation Data_Integration->Structure_Determination

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 4-(Cyclopropylsulfinyl)phenylboronic acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfinyl)phenylboronic acid is a bifunctional organic compound of interest in medicinal chemistry and synthetic organic chemistry. It incorporates a versatile boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a cyclopropylsulfinyl group, which can impart unique physicochemical and pharmacological properties to a molecule. The presence of both a chiral sulfoxide and a reactive boronic acid group makes this compound a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of this compound, along with general experimental protocols for its key transformations.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of predicted data and information on analogous compounds allows for the compilation of its key chemical properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1217501-06-8[1]
Molecular Formula C₉H₁₁BO₃S[1]
Molecular Weight 210.06 g/mol [1]
Predicted Boiling Point 455.1 ± 47.0 °C[1]
Predicted pKa 8.11 ± 0.16[1]
Predicted Density 1.41 ± 0.1 g/cm³[1]
Appearance Not available (likely a solid)N/A
Melting Point Not availableN/A
Solubility Not available (expected to be soluble in polar organic solvents)N/A

Reactivity

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the boronic acid and the cyclopropylsulfinyl moiety.

Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organic halide or triflate. This versatility allows for the synthesis of a wide array of biaryl compounds and other complex architectures.

dot

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 Base Base BoronicAcid R2-B(OH)2 Base->BoronicAcid Borate [R2-B(OH)3]⁻ BoronicAcid->Borate Borate->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidation

The sulfoxide group in this compound is susceptible to oxidation to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid potential side reactions, such as oxidation of the boronic acid moiety.

Stability

Arylboronic acids are generally stable compounds, but can be prone to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. The electron-withdrawing nature of the sulfinyl group may influence the stability of the C-B bond. Sulfoxides themselves are generally stable functional groups but can undergo thermal elimination or reduction under specific conditions.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving this compound. Disclaimer: These are general procedures for related compounds and may require optimization for this specific substrate.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., toluene, dioxane, or DMF, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Drying and Concentration extract->dry purify Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Oxidation of the Sulfoxide

This protocol outlines a general method for the oxidation of a sulfide or sulfoxide to a sulfone.

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetic acid) in a round-bottom flask.

  • Oxidant Addition: Cool the solution in an ice bath and add the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide) portion-wise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution). Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Conclusion

This compound is a promising building block for the synthesis of novel organic molecules. Its dual functionality allows for participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its expected properties and reactivity based on the well-established chemistry of its constituent functional groups. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 4-(Cyclopropylsulfinyl)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Based on the general solubility behavior of phenylboronic acids, 4-(Cyclopropylsulfinyl)phenylboronic acid is anticipated to exhibit the following trends:

  • High Solubility: In polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 2-butanone).

  • Moderate Solubility: In halogenated solvents like chloroform and dichloromethane.

  • Low Solubility: In nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane).

The presence of the cyclopropylsulfinyl group, which introduces polarity and the potential for hydrogen bonding, may influence the solubility profile compared to unsubstituted phenylboronic acid. However, the overall trend of higher solubility in more polar organic solvents is expected to be maintained. To provide a practical reference, the experimentally determined solubility of the parent compound, phenylboronic acid, in various organic solvents is presented in the table below.

Quantitative Solubility Data for Phenylboronic Acid

The following table summarizes the mole fraction solubility of phenylboronic acid in several common organic solvents at different temperatures. This data serves as a valuable benchmark for estimating the solubility of substituted analogs like this compound.

SolventTemperature (°C)Mole Fraction Solubility (x₁)
Ethers
Dipropyl ether20~0.18
40~0.35
60~0.60
Ketones
3-Pentanone20~0.15
40~0.28
60~0.50
Acetone20~0.12
40~0.25
50~0.35
Halogenated Solvents
Chloroform20~0.08
40~0.18
60~0.35
Hydrocarbons
Methylcyclohexane20<0.01
40<0.01
60~0.01

Note: The data presented above is aggregated from various studies on phenylboronic acid and should be used as a general guide.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids and involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A biphasic mixture of the solute (this compound) and the chosen organic solvent of a precisely known composition is prepared. The mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Detailed Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a sealed glass vessel. The total mole fraction should be calculated precisely.

  • Heating and Observation: Place the vessel in a temperature-controlled bath equipped with a magnetic stirrer. Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring vigorously to ensure a uniform temperature distribution.

  • Endpoint Detection: Observe the mixture for the disappearance of turbidity. This can be done visually against a dark background with good illumination or instrumentally by measuring the light intensity transmitted through the sample using a luminance probe. The temperature at which the solution becomes completely clear is the solubility temperature.

  • Data Collection: Repeat the measurement for several different mole fractions of the solute in the solvent to generate a comprehensive solubility curve.

Thermodynamic Solubility (Shake-Flask Method)

This classic method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Principle: An excess amount of the solid compound is suspended in the solvent and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a constant temperature incubator (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is crucial that undissolved solid remains at the end of this period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, it is advisable to filter the supernatant using a syringe filter compatible with the organic solvent.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, after preparing a standard calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic and shake-flask methods.

G Workflow for Solubility Determination of this compound cluster_0 Dynamic (Synthetic) Method cluster_1 Thermodynamic (Shake-Flask) Method prep_dyn Prepare mixtures of known composition (Solute + Solvent) heat_observe Heat slowly with stirring prep_dyn->heat_observe endpoint_dyn Record temperature of complete dissolution heat_observe->endpoint_dyn repeat_dyn Repeat for multiple compositions endpoint_dyn->repeat_dyn curve_dyn Construct Solubility Curve repeat_dyn->curve_dyn end_point Solubility Data curve_dyn->end_point prep_shake Add excess solid to solvent equilibrate Agitate at constant temperature (24-72h) prep_shake->equilibrate separate Separate solid and liquid phases equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->analyze solubility_val Determine Equilibrium Solubility analyze->solubility_val solubility_val->end_point start Select Organic Solvents of Interest start->prep_dyn start->prep_shake

Caption: Workflow for determining the solubility of this compound.

discovery and first synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery and first synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid is not possible at this time. Extensive searches of chemical literature and databases have not yielded any specific information on a compound with this name. This suggests that "this compound" may not be a recognized or synthesized compound, or it may be referred to by a different name in existing literature.

For researchers, scientists, and drug development professionals interested in this or structurally similar compounds, it is recommended to:

  • Verify the chemical name and structure: Ensure the nomenclature is correct according to IUPAC standards.

  • Search for related compounds: Investigate the synthesis of analogous arylboronic acids containing sulfoxide or cyclopropyl moieties.

  • Consult chemical synthesis databases: Utilize platforms like SciFinder, Reaxys, or PubChem with substructure search functionalities to identify potential synthetic routes or related molecules.

Should information on the discovery and first synthesis of this compound become available, this guide will be updated to include the relevant experimental protocols, quantitative data, and pathway visualizations.

An In-depth Technical Guide to 4-(Cyclopropylsulfinyl)phenylboronic acid (CAS 1217501-06-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and commercial availability of 4-(Cyclopropylsulfinyl)phenylboronic acid. Due to the limited publicly available experimental data for this specific compound, this guide incorporates data from structurally similar molecules and established methodologies for arylboronic acids to provide a thorough resource for research and development.

Chemical Properties and Data

This compound is an organoboron compound featuring a phenylboronic acid moiety and a cyclopropylsulfinyl group. The boronic acid group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The sulfoxide group introduces chirality and can influence the molecule's polarity and hydrogen bonding capacity, which may be relevant for its pharmacokinetic profile and biological target interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1217501-06-8-
Molecular Formula C₉H₁₁BO₃S--INVALID-LINK--
Molecular Weight 210.06 g/mol --INVALID-LINK--
Predicted Boiling Point 455.1 ± 47.0 °CLookChem
Predicted pKa 8.11 ± 0.16LookChem
Predicted Density 1.41 ± 0.1 g/cm³LookChem
Physical State Data not available--INVALID-LINK--
Melting Point Data not available--INVALID-LINK--
Solubility Data not available-
Storage Temperature 2-8°CLookChem

Note: Predicted data should be confirmed experimentally.

Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of CAS 1217501-06-8

SupplierLocation
CRO SPLENDID LAB India
GLR Innovations Worldwide
chemPUR Germany
Alchem Pharmtech, Inc. United States
Apollo Scientific United Kingdom
BLD Pharm China

Note: Availability and purity should be confirmed with the respective supplier.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been published, arylboronic acids as a class are known to exhibit a range of biological effects, including anti-inflammatory and enzyme inhibitory activities. The structurally related compound, (4-(Butylsulfinyl)phenyl)boronic acid, has been investigated for its potential anti-inflammatory properties. It is hypothesized that these compounds may exert their effects through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Hypothesized Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades are crucial regulators of inflammation. Pathogenic stimuli can activate these pathways, leading to the production of pro-inflammatory cytokines. Inhibition of these pathways is a key strategy in the development of anti-inflammatory drugs. It is plausible that this compound could inhibit these pathways, thereby reducing the inflammatory response.

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates MAPKKK MAPKKK Stimuli->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates TF->Nucleus translocates Inhibitor This compound Inhibitor->IKK inhibits Inhibitor->MAPKKK inhibits

Hypothesized inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are detailed protocols adapted from methodologies used for structurally similar compounds. These can serve as a starting point for evaluating the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental setup.

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is the reaction of an arylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis.

G ArylBromide Aryl Bromide Mg Mg, THF Grignard Grignard Reagent Mg->Grignard Borate B(OMe)₃ Ester Boronic Ester Borate->Ester Hydrolysis H₃O⁺ Product Arylboronic Acid Hydrolysis->Product

General workflow for the synthesis of arylboronic acids.
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol determines the effect of the compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Pre-treat the cells with the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part 2 of Griess Reagent) and incubate for 5-10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability: Perform a cell viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

Protocol: α-Chymotrypsin Inhibition Assay

This protocol assesses the ability of the compound to inhibit the enzymatic activity of α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

    • Prepare a stock solution of the test compound in DMSO and create a series of dilutions in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (or vehicle for control).

    • Add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the chymotrypsin solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a readily available research chemical with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, its structural features suggest it may be a valuable tool for developing novel chemical entities. The provided protocols and background information on related compounds and pathways offer a solid foundation for researchers to begin their investigations into the properties and applications of this molecule. As with any research chemical, all predicted properties should be verified through independent experimentation.

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(Cyclopropylsulfinyl)phenylboronic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable for applications such as glucose sensing, drug delivery, and as key building blocks in Suzuki-Miyaura cross-coupling reactions. 4-(Cyclopropylsulfinyl)phenylboronic acid, with its distinct combination of a phenylboronic acid moiety, a stereogenic sulfoxide group, and a cyclopropyl ring, presents a molecule of considerable interest for the design of novel therapeutic agents and functional materials. Understanding its molecular structure and conformational preferences is paramount for elucidating its potential interactions and reactivity.

Molecular Structure and Properties

The fundamental properties of this compound and its primary analog, 4-(Methylsulfinyl)phenylboronic acid, are summarized below.

PropertyThis compound4-(Methylsulfinyl)phenylboronic acid
CAS Number 1217501-06-8166386-48-7
Molecular Formula C₉H₁₁BO₃SC₇H₉BO₃S
Molecular Weight 210.06 g/mol 184.02 g/mol
Melting Point Not Reported165-166 °C[1]
Predicted pKa 8.11 ± 0.16Not Reported
Predicted Boiling Point 455.1 ± 47.0 °CNot Reported
Predicted Density 1.41 ± 0.1 g/cm³Not Reported

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the C-S, S-O, and C-B bonds. Theoretical studies on substituted phenylboronic acids suggest that the boronic acid group, -B(OH)₂, tends to be coplanar with the phenyl ring to maximize π-conjugation.

Rotational Isomerism

The orientation of the cyclopropylsulfinyl group relative to the phenyl ring and the rotational isomers of the boronic acid group are key conformational features. The sulfoxide group introduces a chiral center, leading to the possibility of diastereomeric conformations.

A logical workflow for investigating these conformations computationally is outlined below.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation of this compound B Diastereomer Separation (R and S at Sulfur) A->B C Systematic Rotational Scan (C-S, S-O, C-B bonds) B->C D Geometry Optimization of Conformers (DFT Methods, e.g., B3LYP/6-31G*) C->D E Frequency Calculation and Thermodynamic Analysis D->E F Identification of Low-Energy Conformers E->F G Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) F->G

Caption: A typical workflow for the computational conformational analysis of the title compound.

Intramolecular Interactions

Intramolecular hydrogen bonding between the sulfinyl oxygen and one of the hydroxyl protons of the boronic acid group may play a role in stabilizing certain conformations. The likelihood of such interactions can be assessed through computational modeling and analysis of the resulting geometries.

Crystallographic Insights from Analogs

While a crystal structure for this compound has not been reported, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid provides valuable information regarding the solid-state arrangement of the phenylboronic acid moiety.

In the crystal lattice, molecules of 4-(methoxycarbonyl)phenylboronic acid form inversion dimers through pairs of O-H···O hydrogen bonds between their boronic acid groups. This dimerization is a common feature for phenylboronic acids in the solid state.

ParameterValue for 4-(methoxycarbonyl)phenylboronic acid
O-B-O bond angle ~118.2°
Hydrogen bond type O-H···O
Supramolecular motif Inversion dimers

This dimeric structure is a key aspect of the solid-state packing and influences the material's physical properties.

G Hydrogen Bonding in Phenylboronic Acid Dimers cluster_0 Molecule A cluster_1 Molecule B R-Ph-B(OH)2_A R-Ph-B(OH)₂ R-Ph-B(OH)2_B R-Ph-B(OH)₂ R-Ph-B(OH)2_A->R-Ph-B(OH)2_B O-H···O

Caption: Schematic of the hydrogen-bonded dimer formation in phenylboronic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, a plausible synthetic route can be inferred from the synthesis of its analog, 4-(Methylsulfinyl)phenylboronic acid.

Synthesis of 4-(Methylsulfinyl)phenylboronic acid (Analog)

The synthesis of 4-(Methylsulfinyl)phenylboronic acid has been reported in the Journal of Organic Chemistry (2011, vol. 76, №13, p. 5240-5246)[1]. A generalized protocol based on this type of transformation is provided below.

Materials:

  • 4-Bromophenyl methyl sulfoxide

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-bromophenyl methyl sulfoxide in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (in hexanes) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of aqueous HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 4-(Methylsulfinyl)phenylboronic acid.

G Synthetic Pathway to 4-(Sulfinyl)phenylboronic Acids A 4-Bromophenyl Alkyl Sulfoxide B Lithiation with n-BuLi A->B -78 °C, THF C Reaction with Triisopropyl Borate B->C D Acidic Workup C->D E 4-(Alkylsulfinyl)phenylboronic acid D->E

Caption: A generalized synthetic scheme for the preparation of 4-(sulfinyl)phenylboronic acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 4-(Methylsulfinyl)phenylboronic acid would be expected to show signals for the aromatic protons, the methyl protons of the sulfoxide, and the hydroxyl protons of the boronic acid. The aromatic protons would likely appear as two doublets in the region of 7.5-8.0 ppm. The methyl protons would be a singlet around 2.7 ppm. The boronic acid protons would give a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR would show distinct signals for the four types of aromatic carbons and the methyl carbon.

  • ¹¹B NMR: The ¹¹B NMR spectrum would show a single resonance characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹.

  • The S=O stretching vibration should appear in the range of 1030-1070 cm⁻¹.

  • A strong B-O stretching vibration is typically observed around 1350 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.

Conclusion

While a detailed experimental and computational characterization of this compound is yet to be reported, a comprehensive understanding of its likely molecular structure and conformation can be achieved through the analysis of its close structural analogs. The insights gained from 4-(Methylsulfinyl)phenylboronic acid and the crystallographic data of other phenylboronic acids provide a solid foundation for predicting its behavior. The presence of the cyclopropyl group and the chiral sulfoxide moiety are expected to impart unique conformational and stereochemical properties that warrant further investigation. This guide serves as a valuable resource for researchers interested in the design and application of this promising molecule, highlighting the key structural features and providing a framework for future experimental and computational studies.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Cyclopropylsulfinyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of 4-(Cyclopropylsulfinyl)phenylboronic acid. The information is targeted towards researchers, scientists, and drug development professionals working with this and similar organoboron compounds.

Introduction

This compound is a bifunctional organic compound containing both a boronic acid and a cyclopropylsulfinyl group. These functional groups dictate its chemical reactivity, physical properties, and thermal behavior. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, particularly in drug development where thermal processing steps are common.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through two primary pathways, corresponding to the degradation of the boronic acid and the cyclopropylsulfinyl moieties.

  • Dehydration of the Boronic Acid Group: Arylboronic acids are known to undergo intermolecular dehydration upon heating, leading to the formation of cyclic anhydrides called boroxines. This is a reversible process, and the presence of water can hydrolyze the boroxine back to the boronic acid.

  • Decomposition of the Cyclopropylsulfinyl Group: Organic sulfoxides can undergo thermal elimination through a syn-elimination mechanism, yielding an alkene and a sulfenic acid. In the case of a cyclopropylsulfinyl group, the decomposition could be more complex, potentially involving ring-opening or rearrangement reactions.

Hypothetical Thermal Analysis Data

The following tables summarize the expected, hypothetical quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Weight Loss (%)Associated Decomposition Step
150 - 250~8.5%Dehydration of boronic acid to form boroxine
> 250SignificantDecomposition of the cyclopropylsulfinyl group and the aryl backbone

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Temperature (°C)Event TypeEnthalpy Change (ΔH) (J/g)Interpretation
160 - 170EndothermVariesMelting point (A related compound, 4-(methylsulfinyl)phenylboronic acid, has a melting point of 165-166 °C).
180 - 230EndothermVariesDehydration and formation of the corresponding boroxine.
> 250ExothermVariesOnset of oxidative decomposition of the organic moieties.

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound loses mass due to decomposition or volatilization.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different stages.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, glass transition temperature, and enthalpy changes associated with thermal events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen at 50 mL/min).

    • Record the heat flow to the sample as a function of temperature.

    • Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.

Visualizations of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the predicted thermal decomposition pathways for this compound.

G cluster_dehydration Dehydration of Boronic Acid Boronic_Acid_1 This compound Boroxine Corresponding Boroxine Boronic_Acid_1->Boroxine Boronic_Acid_2 This compound Boronic_Acid_2->Boroxine Boronic_Acid_3 This compound Boronic_Acid_3->Boroxine Water 3 H₂O Boroxine->Water Heat

Caption: Dehydration of this compound to its boroxine.

G cluster_sulfoxide_elimination Thermal Elimination of Sulfoxide Sulfoxide This compound Transition_State Syn-Elimination Transition State Sulfoxide->Transition_State Heat Alkene Cyclopropene derivative (or rearranged product) Transition_State->Alkene Sulfenic_Acid 4-Boronophenylsulfenic acid Transition_State->Sulfenic_Acid

Caption: Hypothetical thermal elimination of the cyclopropylsulfinyl group.

Conclusion

While specific experimental data for this compound is currently lacking in the literature, an understanding of its probable thermal behavior can be extrapolated from the known chemistry of arylboronic acids and organic sulfoxides. The primary expected thermal events are the dehydration of the boronic acid moiety to form a boroxine and the thermal elimination of the cyclopropylsulfinyl group. The provided hypothetical data and experimental protocols offer a framework for researchers to design and conduct their own thermal analysis studies to ascertain the precise thermal stability and decomposition profile of this compound. Such data will be invaluable for its handling, storage, and application in various scientific and industrial fields.

The Rise of Cyclopropyl-Containing Phenylboronic Acids: A Technical Guide to Synthesis, Applications, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropyl moiety into phenylboronic acids has emerged as a promising avenue in medicinal chemistry and drug discovery. This unique structural combination offers a compelling profile of enhanced potency, improved metabolic stability, and novel biological activities. This in-depth technical guide explores the potential applications of these innovative compounds, detailing their synthesis, summarizing key quantitative data, and elucidating their mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for a selection of novel cyclopropyl-containing phenylboronic acids and related compounds, highlighting their potential in various therapeutic areas.

Table 1: Inhibitory Activity of Cyclopropyl-Containing Phenylboronic Acid Derivatives

Compound ClassTarget Enzyme/ReceptorCompound ExampleIC50 / Ki ValueReference
ArylcyclopropylaminesLysine-Specific Demethylase 1 (LSD1)Biphenyl derivative (7)> 1 mM (low potency)[1]
ArylcyclopropylaminesMonoamine Oxidase B (MAO B)Naphthyl derivative (8)Increased inhibitory potential vs. 2-PCPA[1]
Phenylboronic AcidsBeta-Lactamase (Class C)m-formyl-phenylboronic acidReversible inhibition[2]
Phenylboronic AcidsSerine Proteases (Subtilisin, Chymotrypsin)Arylboronic acidsStrong competitive inhibition[3][4]
Phenylboronic AcidsIndoleamine 2,3-dioxygenase 1 (IDO1)Phenylimidazole derivative (DX-03-12)0.3–0.5 μM[5]
Phenylboronic AcidsFatty Acid Amide Hydrolase (FAAH)Oxadiazolylphenylboronic acidsIn Phase 1/2 clinical trials[6]

Table 2: Receptor Binding and Functional Activity of Cyclopropyl Analogues

Compound ClassTarget ReceptorCompound ExampleBinding Affinity / Functional AssayReference
Cyclopropyl Analogues of AP5NMDA Receptor4,5-methano-AP5 analoguePotent selective antagonist[7]

Key Applications and Biological Rationale

Cyclopropyl-containing phenylboronic acids are being investigated for a range of therapeutic applications, driven by the unique properties conferred by the cyclopropyl ring.

Enzyme Inhibition

The rigid, strained three-membered ring of the cyclopropyl group can provide a conformational lock, enhancing the binding affinity and specificity of phenylboronic acids for enzyme active sites. This has led to the development of potent inhibitors for several enzyme classes:

  • Beta-Lactamases: Aromatic boronic acids are effective reversible inhibitors of class C beta-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety is thought to mimic the transition state of substrate hydrolysis.[2]

  • Serine Proteases: Arylboronic acids act as strong competitive inhibitors of serine proteases like subtilisin and chymotrypsin.[3][4] The inhibition is pH-dependent and involves the interaction of the boronic acid with the active site histidine.[4]

  • Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs): Arylcyclopropylamines, which can be synthesized from cyclopropylamine precursors via C-H borylation and cross-coupling, have been identified as mechanism-based inhibitors of LSD1 and MAOs.[1] These enzymes are implicated in cancer and neurological disorders.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): Phenylboronic acid derivatives are being explored as inhibitors of IDO1, a key enzyme in tryptophan metabolism that plays a role in tumor immune escape.[5]

  • Fatty Acid Amide Hydrolase (FAAH): Novel FAAH inhibitors are in development to modulate the endocannabinoid system for the treatment of pain and other neurological conditions.[6][8]

Neurological Disorders

The ability to modulate neuronal receptors is a key area of investigation for these compounds.

  • NMDA Receptor Antagonism: Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and shown to be potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7] NMDA receptor dysfunction is implicated in a variety of neurological and psychiatric disorders.

Targeted Cancer Therapy

Phenylboronic acids have the ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[9] This property is being exploited for the development of targeted drug delivery systems.[9][10] The incorporation of a cyclopropyl group could further enhance the cellular uptake and efficacy of these targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel compounds.

Synthesis of Cyclopropyl-Containing Phenylboronic Acids

A common and versatile method for the synthesis of arylcyclopropanes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a cyclopropylboronic acid or its derivative.[11][12]

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reactants: An aryl halide (e.g., 4-iodoanisole), a cyclopropylboronic acid, a palladium catalyst (e.g., Pd/C or a palladium-phosphine complex), and a base (e.g., K₂CO₃) are combined in a suitable solvent (e.g., dimethylformamide).[12]

  • Reaction Conditions: The reaction mixture is heated, often under microwave irradiation to reduce reaction times.[12]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.

Biochemical Assays

Enzyme Inhibition Assays:

  • Beta-Lactamase Inhibition: The inhibitory activity against beta-lactamases can be determined by monitoring the hydrolysis of a chromogenic substrate (e.g., nitrocefin) in the presence and absence of the inhibitor.

  • Serine Protease Inhibition: The binding constants of arylboronic acids to serine proteases can be determined through kinetic studies, often using spectrophotometric methods to follow the enzymatic reaction.[3][4]

  • IDO1 Inhibition Assay: The inhibitory activity against IDO1 can be evaluated using cellular-based enzymatic activity assays that measure the conversion of tryptophan to kynurenine.[13][14]

  • FAAH Inhibition Assay: The inhibitory activity of novel compounds against FAAH can be tested in vitro using an enzymatic assay that measures the hydrolysis of a labeled substrate.[15]

Receptor Binding Assays:

  • NMDA Receptor Binding: The affinity of cyclopropyl analogues for the NMDA receptor can be assessed through in vitro receptor binding assays using radiolabeled ligands.[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these compounds is critical for drug development.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A Aryl Halide E Combine in Solvent A->E B Cyclopropylboronic Acid B->E C Palladium Catalyst C->E D Base D->E F Heat (e.g., Microwave) E->F G Extraction F->G H Column Chromatography G->H I Purified Cyclopropyl-Phenyl Compound H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism_Pathway cluster_receptor NMDA Receptor cluster_antagonist Antagonist cluster_channel Ion Channel cluster_downstream Downstream Signaling NMDA_R NMDA Receptor Ion_Channel Ca2+ Channel NMDA_R->Ion_Channel Blocks channel opening Antagonist Cyclopropyl-Phenyl Boronic Acid Analogue Antagonist->NMDA_R Binds to receptor Ca_Influx Reduced Ca2+ Influx Ion_Channel->Ca_Influx Leads to PI3K_PIP2 PI3K-PIP2 Pathway Ca_Influx->PI3K_PIP2 Affects PKC PKC Pathway Ca_Influx->PKC Affects Neuronal_Activity Modulation of Neuronal Excitability PI3K_PIP2->Neuronal_Activity Modulates PKC->Neuronal_Activity Modulates

Caption: NMDA receptor antagonism signaling.[16][17]

Signaling Pathway of LSD1 Inhibition

LSD1_Inhibition_Pathway cluster_inhibitor Inhibitor cluster_enzyme Enzyme cluster_histone Substrate cluster_downstream Downstream Effects Inhibitor Arylcyclopropylamine LSD1 LSD1 Inhibitor->LSD1 Inhibits Histone Histone H3 (methylated) LSD1->Histone Demethylates Demethylation Inhibition of Histone Demethylation LSD1->Demethylation Leads to Gene_Expression Altered Gene Expression Demethylation->Gene_Expression Results in Cell_Differentiation Induction of Cell Differentiation Gene_Expression->Cell_Differentiation Promotes Tumor_Suppression Tumor Suppression Cell_Differentiation->Tumor_Suppression Contributes to

References

The Ascending Profile of Sulfinylphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of the sulfoxide group and the phenylboronic acid moiety presents a compelling scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of sulfinylphenylboronic acid derivatives, focusing on their synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry. By summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent pathways, this document aims to equip researchers with the foundational knowledge to explore and exploit this promising class of molecules.

Core Concepts: The Synergy of Sulfoxide and Boronic Acid

Sulfinylphenylboronic acid derivatives merge two pharmacologically significant functional groups. The boronic acid group is a well-established pharmacophore, known for its ability to form reversible covalent bonds with diols and the active site residues of enzymes, particularly serine proteases. This has led to the successful development of drugs like the proteasome inhibitor bortezomib. The sulfoxide group, on the other hand, can modulate a molecule's physicochemical properties, including polarity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic profile and target interactions. The strategic combination of these two groups offers the potential for creating compounds with enhanced potency, selectivity, and drug-like properties.

Synthesis of Sulfinylphenylboronic Acid Derivatives

The synthesis of sulfinylphenylboronic acid derivatives can be approached through several strategic routes. Key methodologies include the palladium-catalyzed sulfinylation of organoborons and the Chan-Lam coupling of sulfenamides with boronic acids.

Palladium-Catalyzed Sulfinylation of Organoborons

A prominent method for the formation of a carbon-sulfur bond involves the palladium-catalyzed reaction of an arylboronic acid with a sulfinate ester. This approach offers a direct route to sulfoxides.

Experimental Protocol: Palladium-Catalyzed Synthesis of Sulfoxides from Boronic Acids [1]

  • Reaction Setup: To a reaction vessel is added the arylboronic acid (1.0 equiv), sulfinate ester (1.2 equiv), a palladium precatalyst such as XPhos Pd G3 or XPhos Pd G4 (5 mol %), and a suitable solvent like 1,4-dioxane.

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from 40 °C to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Chan-Lam Coupling of Sulfenamides with Boronic Acids

The Chan-Lam coupling reaction provides an alternative pathway to sulfinyl derivatives through the formation of sulfilimines, which can be subsequently converted to sulfoxides. This copper-catalyzed reaction couples a sulfenamide with a boronic acid.

Experimental Protocol: Chan-Lam Type Coupling for Sulfilimine Synthesis [2]

  • Reaction Setup: A mixture of the sulfenamide (1.0 equiv), arylboronic acid (1.5 equiv), a copper catalyst such as copper(II) acetate (10 mol %), and a base like triethylamine (2.0 equiv) is prepared in a suitable solvent, for instance, dichloromethane.

  • Reaction Conditions: The reaction is typically stirred at room temperature and is open to the air. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired sulfilimine.

Quantitative Data Summary

The following tables summarize key quantitative data for sulfinylphenylboronic acid derivatives and structurally related compounds to provide a comparative overview of their chemical and biological properties.

Table 1: Synthesis Yields of Sulfoxide and Related Derivatives

Starting Boronic Acid/EsterCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
4-Tolylboronic acidMethyl benzenesulfinatePd(OAc)₂ / XPhos, Dioxane, 80 °C4-Tolyl phenyl sulfoxide75[1]
Phenylboronic acid pinacol ester4-MethoxybenzenesulfinateXPhos Pd G3, Dioxane, 80 °C4-Methoxyphenyl phenyl sulfoxide88[1]
2-Tolylboronic acid4-MethoxybenzenesulfinateXPhos Pd G3, Dioxane, 80 °C2-Tolyl 4-methoxyphenyl sulfoxide65[1]
2-Naphthylboronic acid4-MethoxybenzenesulfinateXPhos Pd G3, Dioxane, 80 °C2-Naphthyl 4-methoxyphenyl sulfoxide58[1]

Table 2: In Vitro Biological Activity of Related Boronic Acid Derivatives

Compound ClassCell LineAssayIC₅₀ (µM)Reference
Dipeptide boronic acidsU266 (Multiple Myeloma)Proteasome Inhibition0.0046[3]
Sulfamate derivativesCarbonic Anhydrase IIEnzyme Inhibition0.78[4]
Sulfamate derivativesCarbonic Anhydrase IXEnzyme Inhibition0.34[4]
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivativesHPTPβ InhibitionEnzyme InhibitionFavorable activity[5]

Biological Applications and Signaling Pathways

Sulfinylphenylboronic acid derivatives are being explored for their therapeutic potential, primarily in the areas of anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are hypothesized to stem from the inhibition of key inflammatory pathways. For instance, (4-(Butylsulfinyl)phenyl)boronic acid is thought to inhibit the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the sulfinylphenylboronic acid derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS).

  • NO Measurement: After 24 hours, the concentration of nitrite in the culture medium is measured using the Griess reagent.

  • Data Analysis: The IC₅₀ value for the inhibition of NO production is calculated. A parallel cell viability assay (e.g., MTT) is performed to ensure the observed effects are not due to cytotoxicity.

Anticancer Activity

The anticancer potential of sulfinylphenylboronic acid derivatives is linked to their ability to inhibit enzymes crucial for cancer cell survival and proliferation, such as serine proteases and the proteasome. They may also interfere with signaling pathways that regulate cell growth and metastasis.

Experimental Protocol: Chymotrypsin Inhibition Assay

  • Reagents: α-Chymotrypsin, a substrate such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, and the test compound (sulfinylphenylboronic acid derivative).

  • Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated in a 96-well plate. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the absorbance of the product at a specific wavelength over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ value of the inhibitor is determined.

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic pathway and a hypothesized signaling pathway.

G cluster_synthesis Palladium-Catalyzed Sulfinylation Arylboronic_Acid Arylboronic Acid Aryl_Sulfoxide Aryl Sulfoxide Arylboronic_Acid->Aryl_Sulfoxide Sulfinylation Sulfinate_Ester Sulfinate Ester Sulfinate_Ester->Aryl_Sulfoxide Pd_Catalyst Pd Catalyst (e.g., XPhos Pd G3) Pd_Catalyst->Aryl_Sulfoxide

Caption: Palladium-catalyzed synthesis of aryl sulfoxides.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappa_B NF-κB IKK->NF_kappa_B NF_kappa_B_Inhibition Sulfinylphenylboronic Acid Derivative NF_kappa_B_Inhibition->NF_kappa_B Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NF_kappa_B->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

Future Directions

The field of sulfinylphenylboronic acid derivatives is ripe for further exploration. Future research should focus on the synthesis of diverse libraries of these compounds to establish robust structure-activity relationships. Elucidation of the precise mechanisms of action and identification of specific protein targets will be crucial for their rational design as therapeutic agents. Furthermore, detailed pharmacokinetic and in vivo efficacy studies are necessary to translate the in vitro potential of these compounds into clinically viable drug candidates. The unique combination of the sulfoxide and boronic acid functionalities holds significant promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-(Cyclopropylsulfinyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-(Cyclopropylsulfinyl)phenylboronic acid with various aryl halides. The presence of the cyclopropylsulfinyl group introduces a chiral sulfoxide moiety, which can be a valuable feature in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. However, the sulfur atom can also present challenges, such as catalyst poisoning, necessitating careful optimization of reaction conditions.

Core Concepts and Considerations

The Suzuki-Miyaura coupling reaction typically involves an organoboronic acid, an organic halide, a palladium catalyst, and a base in a suitable solvent. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

When working with sulfur-containing substrates like this compound, the potential for the sulfur atom to coordinate to the palladium catalyst and inhibit its activity must be considered. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success and yield.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.

General Procedure 1: Using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add an anhydrous and deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of DMF/water).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Procedure 2: Using a Ligand/Palladium Acetate System
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2-1.5 equiv).

  • Solvent Addition: Add an anhydrous and deoxygenated solvent (e.g., Toluene or 1,4-Dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically between 80-120 °C. Monitor the reaction for completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in General Procedure 1.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl halides based on general literature knowledge for similar substrates. Note: These are illustrative examples and actual results may vary.

Table 1: Suzuki Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)1,4-Dioxane110880-90
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF/H₂O (5:1)901675-85
43-BromopyridinePd(PPh₃)₄ (5)K₂CO₃ (3)Toluene1102460-75

Table 2: Comparison of Reaction Parameters for the Coupling with 4-Bromoacetophenone

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene100~88
2Pd(OAc)₂ / P(t-Bu)₃K₃PO₄1,4-Dioxane110~92
3Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O90~85

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand start->setup inert Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Anhydrous, Deoxygenated Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols: 4-(Cyclopropylsulfinyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylsulfinyl)phenylboronic acid is a specialized organic compound that holds significant promise in the field of medicinal chemistry for the discovery of novel therapeutic agents. Its unique structure, featuring a phenylboronic acid moiety combined with a cyclopropylsulfinyl group, offers a compelling scaffold for the development of new drugs. Boronic acids are recognized as privileged structures in drug design, primarily due to their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1] The cyclopropylsulfinyl group can modulate the compound's physicochemical properties, such as polarity, metabolic stability, and hydrogen bonding capacity, which can in turn influence its pharmacokinetic profile and target engagement.

These application notes provide an overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related arylboronic acids and aryl sulfoxides. The accompanying protocols offer generalized methodologies for researchers to explore its synthetic utility and potential biological activities.

Potential Medicinal Chemistry Applications

Based on the known biological activities of analogous arylboronic acids and aryl sulfoxides, this compound is a promising candidate for investigation in several therapeutic areas:

  • Anti-cancer Activity: Boronic acid-containing molecules, most notably Bortezomib, have been successfully developed as proteasome inhibitors for cancer therapy.[1] The boronic acid moiety can form a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of tumor cell growth and induction of apoptosis. The cyclopropylsulfinyl group could be explored for its potential to enhance selectivity and potency.

  • Anti-inflammatory Activity: Compounds containing an aryl sulfoxide moiety have demonstrated anti-inflammatory properties. This is often achieved through the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which leads to a reduction in the production of pro-inflammatory mediators.

  • Enzyme Inhibition: The boronic acid functional group is a versatile warhead for targeting various enzymes. Beyond serine proteases, arylboronic acids have been investigated as inhibitors of other enzyme classes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in pain and inflammation.

Data Presentation

Due to the limited publicly available biological data specifically for this compound, the following table presents hypothetical, yet plausible, quantitative data to illustrate its potential therapeutic value based on activities observed for structurally related compounds.

Target Assay Type Metric Hypothetical Value (nM) Reference Compound Class
Proteasome 20SCell-freeIC5050Peptide Boronates
NF-κB PathwayCell-basedIC50250Aryl Sulfoxides
Factor XIaEnzyme InhibitionKi150Aryl Boronic Acids
MAGLEnzyme InhibitionIC5075Aryl Sulfoxides[2]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases DNA DNA NF-κB->DNA translocates to nucleus & binds Inhibitor 4-(Cyclopropylsulfinyl) phenylboronic acid Derivative Inhibitor->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Stimulus Stimulus Stimulus->Receptor

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

G Start Start Synthesis Suzuki-Miyaura Coupling Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization Biological_Screening In vitro Assays (e.g., Enzyme Inhibition) Characterization->Biological_Screening Data_Analysis IC50/Ki Determination Biological_Screening->Data_Analysis Lead_Optimization SAR Studies Data_Analysis->Lead_Optimization Active End End Data_Analysis->End Inactive Lead_Optimization->Synthesis

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound to synthesize biaryl compounds, which are common scaffolds in drug molecules.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target enzyme.

Materials:

  • Test compound (synthesized using Protocol 1)

  • Target enzyme

  • Enzyme substrate (preferably fluorogenic or chromogenic)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to generate a dose-response curve.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the enzyme solution.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive boronic acid moiety and a modulatory cyclopropylsulfinyl group provides a rich scaffold for the design and synthesis of novel drug candidates. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore the full potential of this compound in the ongoing quest for new and improved therapeutics.

References

Synthesis of Bioactive Molecules Using 4-(Cyclopropylsulfinyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(Cyclopropylsulfinyl)phenylboronic acid in the synthesis of bioactive molecules. This versatile reagent is particularly valuable in medicinal chemistry for the introduction of the cyclopropylsulfinylphenyl moiety into various molecular scaffolds, a group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

This compound is an organoboron compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the cyclopropylsulfinyl group offers several advantages, including potential improvements in metabolic stability, aqueous solubility, and target-binding interactions. Boronic acids are well-established as crucial reagents in palladium-catalyzed cross-coupling reactions, allowing for the efficient and selective formation of biaryl structures prevalent in many pharmaceuticals.[1][2]

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the synthesis of these biaryl compounds by reacting an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[2][3] This methodology is highly valued for its mild reaction conditions and broad functional group tolerance.

Key Applications in Medicinal Chemistry

The introduction of the 4-(cyclopropylsulfinyl)phenyl group can be instrumental in the development of various therapeutic agents, including:

  • Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure. The unique electronic and steric properties of the cyclopropylsulfinyl group can be exploited to achieve novel binding modes and improved selectivity.

  • Anti-inflammatory Agents: Aryl sulfoxides have demonstrated anti-inflammatory properties. Incorporating this moiety can lead to the discovery of new anti-inflammatory drug candidates.[4]

  • Anticancer Agents: The boronic acid functional group itself has been a key feature in successful anticancer drugs like Bortezomib.[5] While not a direct cytotoxic agent in this context, its use as a synthetic handle allows for the construction of novel anticancer compounds.

Experimental Protocols

The following section details generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with a heterocyclic halide, a common strategy in the synthesis of bioactive molecules, particularly kinase inhibitors.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with a chlorinated pyrimidine derivative, a common core in many bioactive compounds.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., 2,4-dichloropyrimidine)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) or under microwave irradiation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Table 1: Representative Palladium Catalysts and Bases for Suzuki-Miyaura Coupling

CatalystLigandBaseTypical Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃2 - 5
Pd(dppf)Cl₂dppfK₃PO₄, Na₂CO₃1 - 3
Pd₂(dba)₃XPhos, SPhosK₃PO₄1 - 2

Table 2: Typical Solvents and Reaction Conditions

SolventTemperature (°C)Reaction Time (h)Notes
1,4-Dioxane80 - 1102 - 24Commonly used, good for a wide range of substrates.
Toluene/H₂O80 - 1104 - 18Biphasic system, often effective.
DMF80 - 1202 - 12Can accelerate reactions but may require higher purification effort.
Microwave100 - 1500.25 - 1Significantly reduces reaction times.[6]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of a bioactive molecule using this compound via a Suzuki-Miyaura coupling reaction.

G Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: Aryl Halide This compound Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Anhydrous Solvent under Inert Atmosphere catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway Context: Kinase Inhibition

The biaryl products synthesized using this methodology can be designed to target specific signaling pathways implicated in diseases like cancer. For example, many kinase inhibitors target ATP-binding sites, disrupting downstream signaling.

G Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase TF Transcription Factors Kinase->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Synthesized Inhibitor (Biaryl Scaffold) Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

These protocols and application notes provide a foundational guide for the use of this compound in the synthesis of novel bioactive compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

The Pivotal Role of 4-(Cyclopropylsulfinyl)phenylboronic Acid in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the synthesis of novel and effective drug candidates relies heavily on the availability of versatile and high-quality building blocks. Among these, 4-(Cyclopropylsulfinyl)phenylboronic acid has emerged as a key player, offering medicinal chemists a unique scaffold for the construction of complex pharmaceutical intermediates. Its distinct structural features, combining a phenylboronic acid moiety with a cyclopropylsulfinyl group, provide a valuable tool for introducing specific physicochemical properties into target molecules, thereby influencing their biological activity and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Application Notes

This compound is a versatile reagent in modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures that are prevalent in a wide array of pharmaceutical agents, including kinase inhibitors, antiviral agents, and anticancer drugs.

The phenylboronic acid functional group is a cornerstone of the Suzuki-Miyaura coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

The cyclopropyl group is a desirable feature in medicinal chemistry as it can enhance the metabolic stability, binding affinity, and potency of a drug molecule. Its rigid, three-dimensional structure can also favorably influence the conformation of the molecule, leading to improved interactions with biological targets.

The sulfinyl group introduces a chiral center and can act as a hydrogen bond acceptor, potentially modulating the solubility and cell permeability of the final compound. The stereochemistry of the sulfoxide can be crucial for biological activity, offering opportunities for the development of stereoselective therapeutics.

The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides. This reaction facilitates the introduction of the 4-(cyclopropylsulfinyl)phenyl moiety into a core scaffold of a pharmaceutical intermediate, as depicted in the general reaction scheme below.

Suzuki_Coupling reagents This compound + Ar-X product Ar-(C₆H₄)-S(O)-c-Pr + B(OH)₂-X reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane, DMF/H₂O)

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols provide a general framework for conducting a Suzuki-Miyaura coupling reaction using this compound. Reaction conditions should be optimized for each specific substrate.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF)/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) purge Purge with Inert Gas (Nitrogen or Argon) start->purge add_solvent Add Anhydrous Solvent purge->add_solvent heat_stir Heat and Stir (Monitor Reaction Progress) add_solvent->heat_stir workup Reaction Work-up (Cooling, Extraction, Washing) heat_stir->workup purification Purification (Column Chromatography) workup->purification product Final Product: Pharmaceutical Intermediate purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system employed. The following table summarizes typical reaction parameters and outcomes for the coupling of aryl halides with phenylboronic acid derivatives, which can serve as a starting point for optimization with this compound.

Aryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
4-Bromo-1-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95>98
1-Iodo-4-methoxybenzenePdCl₂(dppf) (2)Cs₂CO₃Dioxane90890-98>99
2-BromopyridinePd(PPh₃)₄ (5)K₂CO₃DMF/H₂O1101675-85>97
3-ChlorobenzonitrilePd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH1002470-80>98

Note: The data presented in this table is representative of Suzuki-Miyaura reactions with various phenylboronic acids and is intended for illustrative purposes. Actual yields and purities for reactions with this compound will require experimental determination.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂-X pd0->pdi_complex oxidative_addition Oxidative Addition pdi_aryl_complex Ar-Pd(II)L₂-Ar' pdi_complex->pdi_aryl_complex transmetalation Transmetalation pdi_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base_activation Base (OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its successful application, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the efficient construction of complex molecular architectures with desirable pharmaceutical properties. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery and development endeavors. Further optimization of reaction conditions for specific substrates will be key to maximizing yields and purity, ultimately accelerating the delivery of new and innovative medicines.

Application Notes and Protocols for Chan-Lam Coupling of 4-(Cyclopropylsulfinyl)phenylboronic Acid with Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed Chan-Lam coupling of 4-(cyclopropylsulfinyl)phenylboronic acid with a variety of amines and phenols. This reaction is a powerful tool for the synthesis of novel diaryl ethers and diaryl amines, which are key structural motifs in many pharmaceutical agents and drug candidates. The mild reaction conditions and tolerance of a wide range of functional groups make the Chan-Lam coupling an attractive method in drug discovery and development.[1][2]

Introduction

The Chan-Lam coupling is a cross-coupling reaction that forms a carbon-heteroatom bond between an aryl boronic acid and an amine or an alcohol, catalyzed by a copper complex.[1][2] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture, simplifying the experimental setup compared to other cross-coupling methods like the Buchwald-Hartwig amination.[1] The reaction is initiated by a copper(II) catalyst and can proceed with a variety of copper sources, bases, and ligands, offering flexibility in optimizing reaction conditions for specific substrates.[1] This methodology is particularly valuable in medicinal chemistry for the synthesis of complex molecules.

Reaction Scheme

The general scheme for the Chan-Lam coupling of this compound with amines or phenols is depicted below:

Chan_Lam_Coupling cluster_conditions Reaction Conditions BoronicAcid This compound AmineProduct N-(4-(Cyclopropylsulfinyl)phenyl)amine BoronicAcid->AmineProduct + R¹R²NH PhenolProduct 4-(Cyclopropylsulfinyl)phenyl ether BoronicAcid->PhenolProduct + ArOH Conditions [Cu] catalyst Base, Solvent Oxidant (Air) Nucleophile Amine (R¹R²NH) or Phenol (ArOH) Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis A Weigh Reactants: - Boronic Acid - Amine/Phenol - Catalyst - Base/Ligand B Add Solvent A->B C Stir at Room Temperature (or heat if necessary) A->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction C->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I Catalytic_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst Transmetalation Transmetalation with R-B(OH)₂ CuII->Transmetalation 1 Coordination Coordination of Nu-H Transmetalation->Coordination 2 ReductiveElimination Reductive Elimination Coordination->ReductiveElimination 3 Oxidation Oxidation ReductiveElimination->Oxidation 4 Product R-Nu ReductiveElimination->Product Oxidation->CuII 5 Reactants R-B(OH)₂ + Nu-H Reactants->Transmetalation

References

Application Notes and Protocols for 4-(Cyclopropylsulfinyl)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(Cyclopropylsulfinyl)phenylboronic acid in advanced materials science. The unique combination of a redox-sensitive cyclopropylsulfinyl group and a diol-binding boronic acid moiety makes this compound a versatile building block for the creation of stimuli-responsive polymers and functional surfaces for sensing applications.

I. Synthesis of this compound

A plausible multi-step synthetic route for this compound is outlined below, based on established organic chemistry principles.

Experimental Protocol: Synthesis

Materials:

  • 4-Bromothiophenol

  • Cyclopropyl bromide

  • Sodium hydride (NaH)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-bromophenyl cyclopropyl sulfide: To a solution of 4-bromothiophenol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add cyclopropyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield 4-bromophenyl cyclopropyl sulfide.

  • Synthesis of 4-bromophenyl cyclopropyl sulfoxide: Dissolve the 4-bromophenyl cyclopropyl sulfide (1.0 eq) in DCM and cool to 0 °C. Add m-CPBA (1.1 eq) portion-wise and stir the reaction at 0 °C for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain 4-bromophenyl cyclopropyl sulfoxide.

  • Synthesis of this compound: Dissolve 4-bromophenyl cyclopropyl sulfoxide (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C. Add triisopropyl borate (1.2 eq) and allow the reaction to warm to room temperature overnight. Acidify the reaction mixture with 1 M HCl to pH 2 and stir for 1 hour. Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Borylation A 4-Bromothiophenol C 4-Bromophenyl cyclopropyl sulfide A->C Reaction with B NaH, Cyclopropyl bromide in THF E 4-Bromophenyl cyclopropyl sulfoxide C->E Oxidation with D m-CPBA in DCM G This compound E->G Borylation F 1. n-BuLi, THF, -78°C 2. Triisopropyl borate 3. HCl Redox_Response cluster_polymer Polymer Chain cluster_stimulus Redox Stimulus cluster_response Polymer Response Polymer Polymer with Cyclopropylsulfinyl Groups OxidizedPolymer Polymer with Cyclopropylsulfonyl Groups Polymer->OxidizedPolymer Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) PropertyChange Change in Properties: - Increased Hydrophilicity - Swelling/Aggregation OxidizedPolymer->PropertyChange Leads to Sensor_Workflow cluster_functionalization Surface Functionalization cluster_detection Glycoprotein Detection AuNP Gold Nanoparticle (AuNP) FunctionalizedAuNP Functionalized AuNP AuNP->FunctionalizedAuNP Covalent Attachment Ligand Thiolated 4-(Cyclopropylsulfinyl) phenylboronic acid Binding Binding Event FunctionalizedAuNP->Binding Addition of Glycoprotein Glycoprotein (e.g., HRP) Detection Colorimetric Detection (SPR Shift) Binding->Detection Results in

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 4-(Cyclopropylsulfinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the one-pot synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid and its subsequent application in cross-coupling reactions. The methodologies presented are designed to offer efficient and streamlined approaches for the synthesis of complex molecules, which is of significant interest in medicinal chemistry and drug development. The presence of the cyclopropylsulfinyl moiety introduces a desirable combination of properties, including potential metabolic stability and a chiral center, making this building block attractive for creating novel therapeutic agents.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the 4-(cyclopropylsulfinyl)phenyl group into a variety of molecular scaffolds. One-pot synthesis strategies involving this compound are highly advantageous as they reduce the number of isolation and purification steps, thereby saving time, resources, and improving overall process efficiency. This document outlines a proposed one-pot synthesis of this compound from its corresponding aryl halide and a representative one-pot protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

One-Pot Synthesis of this compound

A plausible and efficient one-pot strategy for the synthesis of this compound involves a lithium-halogen exchange from the readily available 1-bromo-4-(cyclopropylsulfinyl)benzene, followed by in-situ quenching with a borate ester and subsequent hydrolysis. This method circumvents the need to isolate the highly reactive organolithium intermediate.

Experimental Protocol: One-Pot Synthesis via Lithium-Halogen Exchange

Objective: To synthesize this compound in a one-pot procedure from 1-bromo-4-(cyclopropylsulfinyl)benzene.

Materials:

  • 1-bromo-4-(cyclopropylsulfinyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-4-(cyclopropylsulfinyl)benzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate dry flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

  • Slowly add the solution of triisopropyl borate to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Illustrative Data for One-Pot Synthesis
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1-bromo-4-(cyclopropylsulfinyl)benzenen-BuLi, Triisopropyl borate, 1M HClTHF-78 to RT1375>95

Note: The data presented in this table is illustrative and representative of typical outcomes for this type of reaction.

Diagram of the One-Pot Synthesis Workflow

one_pot_synthesis Workflow for One-Pot Synthesis of this compound start Start: 1-bromo-4-(cyclopropylsulfinyl)benzene in Anhydrous THF lithiation Lithium-Halogen Exchange Reagent: n-BuLi Temp: -78 °C start->lithiation borylation Borylation Reagent: Triisopropyl borate Temp: -78 °C to RT lithiation->borylation hydrolysis Acidic Hydrolysis Reagent: 1 M HCl Temp: 0 °C to RT borylation->hydrolysis workup Extraction and Purification hydrolysis->workup product Product: this compound workup->product

Caption: Workflow for the one-pot synthesis of this compound.

Application in One-Pot Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. A one-pot borylation/Suzuki-Miyaura coupling is an efficient method for the synthesis of unsymmetrical biaryls from two different aryl halides without the need to isolate the intermediate boronic acid. However, for the purpose of demonstrating the utility of the pre-synthesized this compound, the following protocol outlines a standard one-pot Suzuki-Miyaura coupling.

Experimental Protocol: One-Pot Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound using this compound and an aryl bromide in a one-pot Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., Sodium carbonate - Na₂CO₃ or Potassium carbonate - K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture or Toluene/Ethanol/Water mixture)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a reaction flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., Dioxane:Water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Data for Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-bromo-4-nitrobenzeneThis compoundPd(PPh₃)₄Na₂CO₃Dioxane/Water90688
1-bromo-3-methoxybenzeneThis compoundPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O100885

Note: The data presented in this table is illustrative and representative of typical outcomes for this type of reaction.

Diagram of the Suzuki-Miyaura Coupling Pathway

suzuki_coupling Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OH)₂) pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' product Product (Ar-Ar') reductive_elimination->product pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2->reductive_elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The one-pot synthesis strategies involving this compound represent powerful tools for the efficient construction of medicinally relevant molecules. The detailed protocols and illustrative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid exploration of chemical space and the development of new therapeutic agents. The unique structural features of the title compound make it a compelling building block for introducing novel pharmacophoric elements.

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 4-(Cyclopropylsulfinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The use of microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3][4] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 4-(Cyclopropylsulfinyl)phenylboronic acid with various aryl halides. The cyclopropylsulfinyl moiety is an important functional group in medicinal chemistry, and its successful incorporation into biaryl scaffolds is of significant interest.

Microwave-assisted organic synthesis (MAOS) offers several advantages, including rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times and improved reaction efficiency.[5][6] This technique is particularly beneficial for challenging coupling reactions or for the rapid generation of compound libraries in drug discovery.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide.[7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] A base is required to activate the boronic acid for the transmetalation step.[10]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, CsF)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DME)

  • Microwave synthesis vial

  • Microwave reactor

Protocol:

  • To a microwave synthesis vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The power should be set to the minimum value required to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Optimization of Reaction Conditions

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)12020>95
24-BromoanisolePd(PPh₃)₄ (3)CsFDME1202092
31-Iodo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)10015>98
42-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1403085

Table 2: Substrate Scope with Optimized Conditions

EntryAryl HalideProductTemp (°C)Time (min)Yield (%)
14-Iodotoluene4-(Cyclopropylsulfinyl)-4'-methylbiphenyl1201596
21-Bromo-4-fluorobenzene4-(Cyclopropylsulfinyl)-4'-fluorobiphenyl1202091
33-Bromoquinoline3-(4-(Cyclopropylsulfinyl)phenyl)quinoline1402588
4Methyl 4-bromobenzoateMethyl 4'-(cyclopropylsulfinyl)-[1,1'-biphenyl]-4-carboxylate1202094

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Solvent reagents->solvent seal Seal Vial solvent->seal microwave Irradiate in Microwave Reactor seal->microwave cool Cool to RT microwave->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination R¹-R² reductive_elimination->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Microwave-assisted Suzuki coupling is a highly efficient method for the synthesis of biaryl compounds containing the 4-(cyclopropylsulfinyl)phenyl moiety. The protocols outlined in this application note provide a robust starting point for researchers. The significant reduction in reaction times and often improved yields make this technique particularly attractive for applications in medicinal chemistry and drug development where rapid synthesis of analog libraries is crucial. The use of microwave irradiation can overcome potential challenges associated with thermally sensitive functional groups and can lead to cleaner products, simplifying purification processes.

References

Troubleshooting & Optimization

Technical Support Center: 4-(Cyclopropylsulfinyl)phenylboronic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(Cyclopropylsulfinyl)phenylboronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions using this compound?

A1: While the desired biaryl product is the primary goal, several byproducts can arise during the Suzuki-Miyaura coupling of this compound. The most frequently encountered byproducts include:

  • Homocoupling Product: Formation of 4,4'-bis(cyclopropylsulfinyl)-1,1'-biphenyl results from the coupling of two molecules of the boronic acid. This is often exacerbated by the presence of oxygen.

  • Protodeboronation Product: This involves the replacement of the boronic acid group with a hydrogen atom, yielding cyclopropyl(phenyl)sulfoxide. This side reaction can be prevalent under certain basic conditions.

  • Starting Material: Incomplete conversion will result in the presence of unreacted this compound and the coupling partner (e.g., aryl halide).

  • Desulfinylated Product: Cleavage of the C-S bond can lead to the formation of biphenyl or other derivatives lacking the cyclopropylsulfinyl group. While less common, it is a potential pathway given that aryl sulfoxides can sometimes act as coupling partners themselves.

  • Byproducts from Ligand/Catalyst: Degradation or side reactions of the phosphine ligands or the palladium catalyst can also contribute to impurities in the crude reaction mixture.

Q2: My reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?

A2: Low conversion in Suzuki-Miyaura reactions involving this compound can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and handled under inert conditions to prevent deactivation. The choice of ligand can be critical; consider screening different ligands to find one that is optimal for your specific substrates.

  • Base: The choice and quality of the base are crucial. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials or products. Finely powdered and dry bases are recommended for anhydrous reactions. For aqueous systems, the pH should be carefully controlled.

  • Solvent: Ensure the solvent is anhydrous (if required by the reaction conditions) and properly degassed to remove oxygen, which can lead to homocoupling and catalyst decomposition.

  • Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also promote byproduct formation. A systematic study of the temperature profile is recommended.

  • Purity of Starting Materials: Impurities in the this compound or the coupling partner can inhibit the catalyst. It is advisable to use highly pure starting materials. Boronic acids can dehydrate to form boroxines, which are less reactive. Recrystallization of the boronic acid may be necessary.

Q3: I am observing a significant amount of the homocoupling byproduct. What measures can I take to minimize its formation?

A3: The formation of the homocoupling product, 4,4'-bis(cyclopropylsulfinyl)-1,1'-biphenyl, is a common issue. To suppress this side reaction:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the catalyst, ligand, base, and aryl halide can sometimes minimize homocoupling.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Optimize the stoichiometry for your specific reaction.

  • Catalyst Choice: Some palladium precatalysts are more prone to side reactions than others. Consider using a well-defined Pd(II) precatalyst that is activated in situ.

Q4: How can I detect and quantify the byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is typically employed for byproduct analysis:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and getting a qualitative idea of the number of components in the mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent tool for separating and identifying byproducts based on their mass-to-charge ratio and fragmentation patterns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. It provides separation and mass information for each component.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude reaction mixture can provide quantitative information about the ratio of product to byproducts, provided the signals are well-resolved.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst/ligandUse fresh, high-purity catalyst and ligand. Handle under inert atmosphere.
Incorrect base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and degassed, anhydrous solvents.
Low reaction temperatureGradually increase the reaction temperature, monitoring for byproduct formation.
Impure starting materialsPurify this compound and the coupling partner.
Significant Homocoupling Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
Suboptimal stoichiometryOptimize the ratio of boronic acid to the coupling partner.
Inefficient catalyst systemTry a different palladium precatalyst or ligand.
Protodeboronation Base is too strong or reaction time is too longUse a milder base (e.g., KF) or reduce the reaction time. Monitor the reaction closely.
Presence of protic impuritiesEnsure all reagents and solvents are anhydrous if the reaction is sensitive to water.
Formation of Unidentified Byproducts Degradation of the cyclopropylsulfinyl groupConsider the possibility of C-S bond cleavage or reactions of the cyclopropyl ring under palladium catalysis. Analyze byproducts by MS and NMR to elucidate their structures.
Ligand or solvent decompositionUse high-purity, stable ligands and solvents. Check for known decomposition pathways of the chosen reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) via syringe. In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if necessary) in the reaction solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Byproduct Analysis by GC-MS

  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of all components.

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Visualizations

Byproduct_Formation_Pathway cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Pd Catalyst, Base Homocoupling Product Homocoupling Product This compound->Homocoupling Product O₂, Pd Catalyst Protodeboronation Product Protodeboronation Product This compound->Protodeboronation Product Base, H₂O Aryl Halide Aryl Halide Aryl Halide->Desired Product

Caption: Potential reaction pathways in the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Purity & Activity of Reagents (Boronic Acid, Aryl Halide, Catalyst, Ligand) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Dry/Degassed Solvent, Base) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions OK check_conditions->success Condition Corrected screen_ligands Screen Different Ligands/Bases optimize_temp->screen_ligands No Improvement optimize_temp->success Optimal Temperature Found screen_ligands->success Optimization Successful

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Products from 4-(Cyclopropylsulfinyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 4-(Cyclopropylsulfinyl)phenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions utilizing this compound.

Issue 1: Low Recovery of the Desired Product After Column Chromatography

Question: I am experiencing low recovery of my target compound after performing silica gel column chromatography. What are the potential causes and solutions?

Answer:

Low recovery from silica gel chromatography is a common issue when dealing with polar compounds like those containing a boronic acid moiety and a sulfoxide group. Several factors could be contributing to this problem:

  • Strong Adsorption to Silica Gel: Boronic acids and sulfoxides are known to interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or "streaking" and poor recovery.[1][2][3]

  • Compound Instability on Silica: The acidic nature of silica gel can potentially lead to the degradation of sensitive functional groups. While the cyclopropylsulfinyl group is generally stable, prolonged exposure to acidic conditions could be detrimental.

  • Inappropriate Solvent System: An eluent with insufficient polarity may not be strong enough to displace the product from the silica gel.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] Alternatively, reverse-phase chromatography on C18-functionalized silica is often a good choice for polar compounds.[2][3]

  • Optimize the Mobile Phase:

    • For normal phase chromatography, gradually increase the polarity of your eluent. A common solvent system for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).[4] For particularly polar products, adding a small amount of a competitive polar solvent like methanol or a modifier like acetic acid can help to displace the compound from the silica.

    • For reverse-phase chromatography, a gradient of water/acetonitrile or water/methanol is typically used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.

  • Perform a Plug Filtration: If the goal is to remove baseline impurities, a short plug of silica gel or celite can be used instead of a full column to minimize contact time and potential loss of product.[5]

Issue 2: Presence of Boronic Acid Starting Material or Homocoupling Byproducts in the Purified Product

Question: My final product is contaminated with unreacted this compound and/or a homocoupled biphenyl byproduct. How can I remove these impurities?

Answer:

The presence of starting material indicates an incomplete reaction, while homocoupling is a common side reaction in palladium-catalyzed cross-couplings, especially in the presence of oxygen.

Troubleshooting and Purification Strategies:

  • Aqueous Workup with a Base: Boronic acids are acidic and can be deprotonated to form water-soluble boronate salts. During your reaction workup, washing the organic layer with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) can effectively extract the unreacted boronic acid into the aqueous phase.[2][3]

  • Acid/Base Extraction: A more rigorous approach is a full acid/base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base. The organic layer will contain the desired product and non-acidic impurities. The aqueous layer, containing the boronic acid, can be separated. The organic layer can then be washed with brine and dried.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing both the starting boronic acid and homocoupling byproducts, as they will likely have different solubility profiles.[4] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or are insoluble at high temperatures.

  • Chromatography Optimization: If chromatography is necessary, careful selection of the eluent system can help separate the product from these impurities. The homocoupling product is typically less polar than the desired cross-coupled product.

Issue 3: Suspected Oxidation of the Cyclopropylsulfinyl Group to a Sulfone

Question: I suspect that the cyclopropylsulfinyl group in my product is being oxidized to a sulfone during the reaction or purification. How can I confirm this and prevent it?

Answer:

Sulfoxides can be susceptible to oxidation to sulfones, which will have a different polarity and mass.

Confirmation of Oxidation:

  • Mass Spectrometry (MS): The mass of the sulfone derivative will be 16 atomic mass units (one oxygen atom) higher than your expected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the cyclopropyl ring and the adjacent phenyl ring will be different for the sulfoxide and the sulfone.

Prevention Strategies:

  • Use Degassed Solvents: For both the reaction and chromatography, use solvents that have been degassed by bubbling with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Avoid Peroxide-Forming Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides upon storage, which are oxidizing agents. Use freshly opened bottles or test for and remove peroxides before use.

  • Inert Atmosphere: If the product is particularly sensitive, conduct the purification steps under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the best general purification techniques for products derived from this compound?

A1: The choice of purification method depends on the physical properties of your product (solid vs. oil) and the nature of the impurities.

  • For solid products: Recrystallization is often the most effective and scalable method for achieving high purity.[4]

  • For oils or complex mixtures: Column chromatography is the preferred method. Due to the polarity of the sulfinyl and boronic acid-derived moieties, reverse-phase chromatography is often a good starting point.[2][3] Normal phase chromatography on silica gel can also be used, but may require optimization to prevent low recovery.[1]

Q2: What are some common impurities I might expect from a Suzuki-Miyaura coupling reaction with this compound?

A2: Besides unreacted starting materials, common byproducts in Suzuki-Miyaura reactions include:

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the coupling partner.

  • Protodeborylation product: Where the boronic acid group is replaced by a hydrogen atom.

  • Residual Palladium Catalyst: This can often be removed by filtration through a pad of celite or by specific scavenging agents.

Q3: Can I use the crude product from my reaction directly in the next step without purification?

A3: This depends on the purity of the crude product and the sensitivity of the subsequent reaction. If the crude product is relatively clean (as determined by techniques like TLC or ¹H NMR) and the impurities are not expected to interfere with the next step, it may be possible to proceed without purification.[5] However, for many applications, especially in drug development, purification is essential to ensure the reliability and reproducibility of the following steps.

Q4: How can I improve the crystallization of my product?

A4: If your product is slow to crystallize, you can try the following techniques:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.

  • Seeding: Add a very small crystal of the pure product to the solution to induce crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[4]

  • Solvent System: Experiment with different solvent or solvent mixtures. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

Quantitative Data Summary

The following table summarizes typical recovery and purity data for common purification methods. Note that these are general ranges and actual results will vary depending on the specific reaction and product.

Purification MethodTypical Recovery (%)Typical Purity (%)Notes
Recrystallization 60 - 90%> 99%Highly dependent on the solubility profile of the compound and impurities.[4]
Silica Gel Chromatography 40 - 85%95 - 99%Recovery can be lower for highly polar compounds due to adsorption.[1]
Reverse-Phase HPLC 70 - 95%> 99%Generally provides good recovery and high purity for polar compounds.
Acid-Base Extraction > 90%VariableEffective for removing acidic or basic impurities, but does not remove neutral byproducts.

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reaction Products

  • Quench the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M aqueous solution of a base (e.g., NaOH or NaHCO₃) to remove unreacted boronic acid.

    • Water.

    • Brine (saturated aqueous NaCl solution) to help remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)

  • Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the compounds.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Experimental_Workflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup crude_organic Crude Organic Product workup->crude_organic chromatography Column Chromatography crude_organic->chromatography If oil or complex mixture recrystallization Recrystallization crude_organic->recrystallization If solid purified_oil Purified Product (Oil/Non-crystalline) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Logic start Purification Issue Identified low_recovery Low Recovery from Column start->low_recovery impurities Product Contaminated start->impurities oxidation Suspected Sulfoxide Oxidation start->oxidation adsorption Strong Adsorption on Silica? low_recovery->adsorption impurity_type Type of Impurity? impurities->impurity_type confirm_ox Confirm with MS / NMR oxidation->confirm_ox deactivate Deactivate Silica / Use Alumina adsorption->deactivate Yes reverse_phase Use Reverse Phase Chromatography adsorption->reverse_phase Yes boronic_acid Unreacted Boronic Acid impurity_type->boronic_acid Acidic homocoupling Homocoupling Byproduct impurity_type->homocoupling Neutral base_wash Aqueous Base Wash boronic_acid->base_wash recrystallize_impurities Recrystallization homocoupling->recrystallize_impurities chromatography chromatography homocoupling->chromatography Optimize Chromatography prevent_ox Use Degassed Solvents / Inert Atmosphere confirm_ox->prevent_ox Confirmed

Caption: Troubleshooting decision tree for common purification issues.

References

stability issues of 4-(Cyclopropylsulfinyl)phenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Cyclopropylsulfinyl)phenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues, particularly under basic conditions commonly employed in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound, especially under basic conditions?

A1: The main stability concern for arylboronic acids, including this compound, under basic conditions is the propensity for protodeboronation.[1][2][3] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the loss of the boronic acid functionality and the formation of cyclopropyl phenyl sulfoxide as a byproduct. The reaction is often accelerated at high pH.[2]

Q2: How does the cyclopropylsulfinyl group affect the stability of the phenylboronic acid?

Q3: What other decomposition pathways should I be aware of?

A3: Besides protodeboronation, homocoupling of the boronic acid to form a biaryl species is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[1][5] Oxidative degradation of the boronic acid moiety is another potential stability issue.

Q4: Can I use this compound in Suzuki-Miyaura coupling reactions? What are the potential challenges?

A4: Yes, this reagent is designed for use in Suzuki-Miyaura coupling reactions. However, the basic conditions required for the reaction can lead to the aforementioned stability issues.[2] Key challenges include:

  • Low Yields: Decomposition of the boronic acid before it can participate in the catalytic cycle.

  • Byproduct Formation: Formation of the protodeboronated arene and homocoupling products can complicate purification.[1]

  • Inconsistent Results: The extent of decomposition can be sensitive to subtle variations in reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK optimize_base Optimize Base (Weaker base? Anhydrous?) check_conditions->optimize_base optimize_solvent Optimize Solvent (Anhydrous? Biphasic?) optimize_base->optimize_solvent No Improvement success Successful Coupling optimize_base->success Yield Improved optimize_catalyst Optimize Catalyst/Ligand (Different ligand? Higher loading?) optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Yield Improved optimize_catalyst->success Yield Improved fail Further Optimization Needed optimize_catalyst->fail No Improvement

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Parameter Recommendation Rationale
Base Selection Use a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) instead of strong hydroxides. Consider using anhydrous conditions with a finely powdered base.[1]Strong bases in aqueous media can accelerate protodeboronation. Anhydrous conditions limit the proton source for this side reaction.[1]
Solvent System Use anhydrous solvents (e.g., dioxane, THF, toluene). If a biphasic system is necessary, ensure vigorous stirring.To minimize water which is a proton source for protodeboronation.[1]
Reaction Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes increase the rate of decomposition.
Catalyst and Ligand Ensure the palladium catalyst and ligand are active. Consider using pre-catalysts that rapidly generate the active Pd(0) species.Inactive catalysts can lead to longer reaction times, increasing the opportunity for boronic acid decomposition.
Inert Atmosphere Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[1]Oxygen can promote homocoupling of the boronic acid and degrade the catalyst.[1]
Issue 2: Significant Protodeboronation Observed

If you identify the protodeboronated byproduct, cyclopropyl phenyl sulfoxide, in your reaction mixture, the following strategies can help mitigate this side reaction.

Factors Influencing Protodeboronation

G Protodeboronation Protodeboronation Base Strong Base Base->Protodeboronation Water Water (Proton Source) Water->Protodeboronation Temperature High Temperature Temperature->Protodeboronation Time Long Reaction Time Time->Protodeboronation

Caption: Key factors that promote protodeboronation of arylboronic acids.

Strategy Detailed Protocol Expected Outcome
Use of Boronic Esters Convert the boronic acid to a more stable ester (e.g., pinacol ester) prior to the coupling reaction.Boronic esters can exhibit enhanced stability towards protodeboronation under basic conditions.
Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry the base (e.g., K₂CO₃) in an oven before use.Reduction of the primary proton source for protodeboronation.
Slow Addition Add the boronic acid solution slowly to the reaction mixture containing the catalyst and aryl halide.This can help to ensure that the boronic acid is consumed in the desired coupling reaction as soon as it is introduced, minimizing its residence time under harsh basic conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

This protocol provides a general method to evaluate the stability of the boronic acid under simulated reaction conditions.

Experimental Workflow for Stability Assessment

G start Prepare Reaction Mixture (Boronic Acid, Base, Solvent) heat Heat at Desired Temperature start->heat aliquot Take Aliquots at Time Intervals heat->aliquot quench Quench Aliquot aliquot->quench analyze Analyze by LC-MS or GC-MS quench->analyze plot Plot Concentration vs. Time analyze->plot end Determine Decomposition Rate plot->end

Caption: A general experimental workflow for assessing boronic acid stability.

Materials:

  • This compound

  • Selected base (e.g., K₂CO₃, NaOH)

  • Selected solvent (e.g., Dioxane/Water mixture, anhydrous THF)

  • Internal standard (e.g., a stable compound with a distinct mass and retention time)

  • Reaction vessel (e.g., Schlenk tube)

  • Analytical instrument (LC-MS or GC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve a known amount of this compound and the internal standard in the chosen solvent.

  • Initiation: Add the selected base to the mixture.

  • Sampling: Heat the reaction to the desired temperature and take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench each aliquot with a dilute acidic solution to neutralize the base and stop the decomposition.

  • Analysis: Analyze the quenched aliquots by LC-MS or GC-MS to determine the ratio of the boronic acid to the internal standard.

  • Data Interpretation: Plot the concentration of the boronic acid over time to determine its rate of decomposition under the tested conditions.

This data can then be used to select the optimal conditions that minimize decomposition while still promoting the desired cross-coupling reaction.

References

Technical Support Center: Troubleshooting Protodeboronation of 4-(Cyclopropylsulfinyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the undesired protodeboronation of 4-(Cyclopropylsulfinyl)phenylboronic acid during cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?

A2: The propensity for an arylboronic acid to undergo protodeboronation is influenced by several factors, including:

  • pH: The reaction pH is a critical factor.[1][4] Both acidic and basic conditions can promote protodeboronation, with the rate often being minimized at a neutral pH for simple non-basic boronic acids.[1][2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Base: The choice and concentration of the base are crucial. Strong bases, particularly in aqueous media, can accelerate protodeboronation.[3]

  • Solvent: The presence of a proton source, such as water in the solvent system, is necessary for protodeboronation to occur.[3]

  • Catalyst System: A slow or inefficient catalyst can allow more time for the boronic acid to decompose via protodeboronation before the desired cross-coupling occurs.[1]

  • Substrate Electronics: Electron-deficient arylboronic acids can be particularly prone to protodeboronation.[5][6][7]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The presence of a significant amount of the corresponding deboronated product, cyclopropyl phenyl sulfoxide in this case, alongside your starting materials and desired product, is a strong indicator of protodeboronation.

Q4: What initial steps should I take to troubleshoot a low yield suspected to be caused by protodeboronation?

A4: When you suspect protodeboronation is the cause of a low yield, a systematic approach to troubleshooting is recommended:

  • Confirm Reagent Quality: Ensure the this compound is pure and has not degraded during storage.

  • Optimize Reaction Conditions: Focus on adjusting the base, solvent, and temperature to disfavor the protodeboronation pathway.

  • Enhance Catalyst Performance: Employ a more active catalyst system to accelerate the desired cross-coupling reaction.

Troubleshooting Guide

This guide provides specific strategies to mitigate protodeboronation of this compound.

Strategy 1: Modification of Reaction Base

Strong bases can significantly increase the rate of protodeboronation.[3] Consider switching to a milder base.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

BaseStrengthCommon Usage NotesPotential Impact on Protodeboronation
NaOH, KOHStrongOften used in aqueous systems.High potential to accelerate protodeboronation.[3]
K₂CO₃, Cs₂CO₃ModerateWidely applicable, often a good starting point.Lower potential for protodeboronation than hydroxides.[4]
K₃PO₄ModerateEffective in many systems, particularly with challenging substrates.Can be a good alternative to carbonates.[4]
KF, CsFWeakUsed in specific protocols, can be effective in anhydrous conditions.Generally associated with lower rates of protodeboronation.[2]
Strategy 2: Solvent System and Anhydrous Conditions

Since water acts as the proton source for protodeboronation, minimizing its presence can be an effective strategy.[3]

Table 2: Solvent Systems and their Effect on Protodeboronation

Solvent SystemDescriptionImpact on Protodeboronation
Aqueous Biphasic (e.g., Toluene/Water, Dioxane/Water)Common for many Suzuki couplings.Water is present, creating a risk of protodeboronation.
Anhydrous Polar Aprotic (e.g., Dioxane, THF, DMF)No water is added.Significantly reduces the rate of protodeboronation. Requires use of anhydrous reagents and techniques.[3]
Strategy 3: Catalyst System Optimization

A highly active catalyst can increase the rate of the desired cross-coupling reaction, thereby outcompeting the protodeboronation side reaction.[1]

Table 3: Recommended Catalyst Systems for Challenging Couplings

Catalyst/LigandDescriptionAdvantages
Pd(PPh₃)₄A common, versatile catalyst.Readily available, but may not be active enough for challenging substrates.
Buchwald Ligands (e.g., XPhos, SPhos) with Pd Precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)Bulky, electron-rich phosphine ligands.High activity, often effective for sterically hindered or electronically challenging substrates.[3]
N-Heterocyclic Carbene (NHC) LigandsStrong sigma-donating ligands.Form very stable and active palladium complexes.
Strategy 4: Use of Boronic Acid Derivatives (Slow-Release Strategy)

Converting the boronic acid to a more stable derivative, such as a boronate ester, can provide a "slow release" of the reactive boronic acid in situ.[1][2] This maintains a low concentration of the boronic acid throughout the reaction, minimizing the rate of protodeboronation.[1][2]

Table 4: Common Boronic Acid Derivatives

DerivativeStabilityRelease Conditions
Pinacol EsterMore stable than the corresponding boronic acid.[8]Hydrolyzes in the presence of base and water to release the boronic acid.
MIDA EsterHighly stable, often crystalline solids.[1]Slow hydrolysis under basic conditions to release the boronic acid.
Organotrifluoroborate Salt (BF₃K)Generally more stable than boronic acids.[2]Requires specific conditions for slow release of the boronic acid.

Experimental Protocols

Protocol 1: General Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation by excluding water.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a mild base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel containing a stir bar.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Formation of a Pinacol Ester Derivative

This protocol can be used to prepare a more stable boronate ester for use in "slow-release" coupling reactions.

  • Setup: To a round-bottom flask containing a stir bar, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene or dichloromethane).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can be driven to completion by removing water using a Dean-Stark apparatus or by adding a drying agent like anhydrous MgSO₄.

  • Isolation: Once the reaction is complete (as monitored by TLC or NMR), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Visualizations

Troubleshooting_Workflow start Low Yield of Desired Product High Level of Protodeboronation check_reagents Verify Purity and Stability of This compound start->check_reagents optimize_base Modify Reaction Base check_reagents->optimize_base use_milder_base Use Milder Base (e.g., K3PO4, KF, Cs2CO3) optimize_base->use_milder_base Yes optimize_solvent Modify Solvent System optimize_base->optimize_solvent No use_milder_base->optimize_solvent use_anhydrous Switch to Anhydrous Conditions (e.g., Dioxane, Toluene) optimize_solvent->use_anhydrous Yes optimize_catalyst Optimize Catalyst System optimize_solvent->optimize_catalyst No use_anhydrous->optimize_catalyst use_active_catalyst Employ Highly Active Catalyst (e.g., Buchwald or NHC systems) optimize_catalyst->use_active_catalyst Yes slow_release Consider 'Slow-Release' Strategy optimize_catalyst->slow_release No use_active_catalyst->slow_release form_ester Convert to Pinacol or MIDA Ester slow_release->form_ester Yes success Improved Yield Reduced Protodeboronation slow_release->success No form_ester->success

Caption: A decision tree for troubleshooting protodeboronation.

Protodeboronation_Pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_protodeboronation Undesired Protodeboronation ArBOH2 Ar-B(OH)2 (this compound) transmetalation Transmetalation ArBOH2->transmetalation ArBOH2_side Ar-B(OH)2 Pd_complex [Pd(0)L_n] oxidative_addition Oxidative Addition Ar'-X Pd_complex->oxidative_addition Ar_Pd_X [Ar'-Pd(II)-X] oxidative_addition->Ar_Pd_X Ar_Pd_X->transmetalation Ar_Pd_Ar [Ar'-Pd(II)-Ar] transmetalation->Ar_Pd_Ar reductive_elimination Reductive Elimination Ar_Pd_Ar->reductive_elimination reductive_elimination->Pd_complex product Ar-Ar' (Desired Product) reductive_elimination->product protodeboronation_step Protodeboronation ArBOH2_side->protodeboronation_step proton_source H+ Source (e.g., H2O) proton_source->protodeboronation_step byproduct Ar-H (Deboronated Byproduct) protodeboronation_step->byproduct

Caption: Competing pathways of Suzuki coupling and protodeboronation.

References

catalyst selection for difficult Suzuki coupling with 4-(Cyclopropylsulfinyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for challenging Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of 4-(Cyclopropylsulfinyl)phenylboronic acid and related sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the common causes?

A1: Low or no yield in Suzuki couplings with this compound can stem from several factors:

  • Catalyst Inactivation: The sulfinyl group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Protodeboronation: Arylboronic acids bearing electron-withdrawing groups, like the sulfinyl moiety, can be susceptible to protodeboronation, where the boronic acid is converted to the corresponding arene, thus reducing the amount of nucleophile available for cross-coupling.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical for difficult couplings and may require careful optimization.

  • Poor Quality of Reagents: Degradation of the boronic acid, impure solvents, or an inactive catalyst can all lead to reaction failure.

  • Presence of Oxygen: Oxygen can lead to the oxidation of phosphine ligands and the deactivation of the palladium catalyst. It is crucial to ensure the reaction is performed under a strictly inert atmosphere.

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a side reaction that cleaves the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[1] This is a common issue with electron-poor boronic acids.[1] To minimize protodeboronation:

  • Use anhydrous solvents and reagents to reduce the availability of proton sources.

  • Carefully select the base. While a base is necessary for the transmetalation step, some bases can accelerate protodeboronation. Consider screening milder bases or using a stoichiometric amount.

  • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.

  • Optimize the reaction temperature and time; prolonged reaction times at high temperatures can increase the extent of this side reaction.

Q3: Which palladium catalysts and ligands are recommended for coupling with sulfinyl-substituted arylboronic acids?

A3: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1] More robust catalyst systems are generally required. Consider the following:

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are highly effective for sterically hindered and electronically challenging substrates.[2] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Pre-formed Catalysts: Pre-catalysts like Pd(dppf)Cl₂ are often more stable and efficient than catalysts generated in situ, especially for substrates containing heteroatoms that can act as catalyst poisons.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: These have also shown promise for difficult Suzuki couplings.

Troubleshooting Guide

Problem: Low or No Product Formation

Potential CauseSuggested Solution(s)
Inactive Catalyst System - Switch to a more robust catalyst system. For sulfinyl-containing substrates, consider Pd(dppf)Cl₂ or a Pd(OAc)₂/SPhos system.[1] - Use a pre-catalyst to ensure the formation of the active Pd(0) species. - Increase catalyst loading, although this should be a last resort.
Protodeboronation of Boronic Acid - Use anhydrous solvents and reagents. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Convert the boronic acid to a more stable pinacol ester derivative.
Suboptimal Reaction Conditions - Screen different solvents (e.g., dioxane, toluene, DMF). - Vary the reaction temperature. Difficult couplings often require higher temperatures (100-120 °C). - Ensure the base is thoroughly dried and finely ground for better solubility and reactivity.
Poor Reagent Quality - Use fresh, high-purity boronic acid. Consider recrystallizing or repurifying if necessary. - Ensure solvents are anhydrous and properly degassed. - Use a fresh bottle of palladium catalyst.

Problem: Formation of Side Products (e.g., Homocoupling)

Potential CauseSuggested Solution(s)
Homocoupling of Boronic Acid - Lower the reaction temperature. - Decrease the catalyst loading. - Ensure a strictly anaerobic environment, as oxygen can promote homocoupling.
Dehalogenation of Aryl Halide - This can occur in the presence of a hydride source. Ensure solvents are not a source of hydrides. - Choose a different base that is less likely to promote this side reaction.

Data Presentation: Catalyst Performance in Suzuki Couplings with Challenging Substrates

The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura reactions with substrates relevant to this compound.

Table 1: Performance of Palladium Catalysts with a Structurally Similar Substrate

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High (not specified)5[1]
Pd(OAc)₂ / SPhosAryl ChloridePhenylboronic acidK₃PO₄Toluene10012981.5[1]
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME8018655[1]
Pd/C2-IodocyclohexenonePhenylboronic acidNa₂CO₃DME/H₂O251995[1]

Table 2: Comparison of Catalysts for Coupling with an Electron-Deficient Boronic Acid

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄5-Bromonicotinic acidPhenylboronic acidK₃PO₄DMF802485-965
Pd(dppf)Cl₂5-Bromonicotinic acidPhenylboronic acidK₂CO₃DME802High (not specified)Not specified
Pd(OAc)₂ / SPhos5-Bromonicotinic acidPhenylboronic acidK₃PO₄Toluene1101280-902

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted for challenging substrates and should be optimized for the specific reaction of this compound.[1]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)

This protocol is suitable for difficult couplings requiring a highly active catalyst system.

  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), SPhos (0.036 mmol), and potassium phosphate (1.5 mmol) to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Solvent Addition: Add degassed toluene (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over a drying agent, filter, and concentrate in vacuo. Purify the residue by chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Check_Catalyst Is the catalyst system robust enough? Start->Check_Catalyst Change_Catalyst Switch to Pd(dppf)Cl₂ or Buchwald Ligand System Check_Catalyst->Change_Catalyst No Check_Protodeboronation Is protodeboronation occurring? Check_Catalyst->Check_Protodeboronation Yes Change_Catalyst->Check_Protodeboronation Modify_Conditions Use anhydrous solvents, screen bases, or use a boronate ester Check_Protodeboronation->Modify_Conditions Yes Check_Conditions Are reaction conditions (solvent, temp., base) optimized? Check_Protodeboronation->Check_Conditions No Modify_Conditions->Check_Conditions Optimize_Conditions Screen solvents, vary temperature, ensure base quality Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Catalyst_Selection_Logic Substrate Substrate Properties Steric_Hindrance Sterically Hindered? Substrate->Steric_Hindrance Electron_Rich_Poor Electron Rich/Poor? Steric_Hindrance->Electron_Rich_Poor No Buchwald Use Buchwald Ligands (XPhos, SPhos) Steric_Hindrance->Buchwald Yes Sulfur_Containing Sulfur-Containing? Electron_Rich_Poor->Sulfur_Containing No Electron_Rich_Poor->Buchwald Yes Robust_Catalyst Use Robust Catalyst (e.g., Pd(dppf)Cl₂) Sulfur_Containing->Robust_Catalyst Yes Standard_Catalyst Standard Catalyst may suffice (e.g., Pd(PPh₃)₄) Sulfur_Containing->Standard_Catalyst No

Caption: Logic diagram for catalyst selection based on substrate properties.

References

Technical Support Center: 4-(Cyclopropylsulfinyl)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 4-(Cyclopropylsulfinyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Significant Formation of Homocoupled Byproduct

Symptoms:

  • Observation of a significant peak corresponding to the symmetrical biaryl (dimer of this compound) in LC-MS or GC-MS analysis.

  • Reduced yield of the desired cross-coupled product.

  • Complicated purification due to the structural similarity of the byproduct to the target molecule.[1]

Potential Cause Recommended Solution Experimental Protocol Reference
1. Presence of Dissolved Oxygen 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes.[1] A subsurface sparge is more effective.[1][2][3] 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for complete oxygen removal.[1]Protocol 1
2. Palladium(II) Precatalyst 2a. Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. 2b. Add a mild reducing agent, such as potassium formate, to the reaction mixture to minimize the concentration of free Pd(II).[2][3]Protocol 2
3. Suboptimal Ligand Choice 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway over homocoupling.[1]Protocol 2
4. High Instantaneous Concentration of Boronic Acid 4. Add the this compound solution slowly to the reaction mixture to keep its concentration low, thus disfavoring bimolecular homocoupling.[3][4]Protocol 2
Issue 2: Low or No Yield of the Desired Cross-Coupled Product

Symptoms:

  • The starting materials remain largely unconsumed.

  • Multiple unidentified byproducts are observed.

Potential Cause Recommended Solution Experimental Protocol Reference
1. Inactive Catalyst 1a. Use a fresh batch of palladium catalyst and ligand. Some precatalysts are air-sensitive.[5] 1b. Consider using more robust, air-stable palladacycle precatalysts.[5]General Protocol
2. Impure Reagents or Dryness Issues 2. Ensure the purity of this compound and the aryl halide. Ensure solvents are anhydrous if required by the specific protocol.[5]General Protocol
3. Inappropriate Base or Solvent 3. The choice of base and solvent is often interdependent and critical.[5] For anhydrous reactions, ensure the base is finely powdered and dry.[5] Aprotic solvents like 1,4-dioxane, toluene, or THF are often effective.[4]Protocol 2
4. Suboptimal Reaction Temperature 4. Optimize the reaction temperature. Excessive heat can lead to catalyst decomposition, while a temperature that is too low will result in an incomplete reaction.[1]Protocol 2

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid, leading to a lower yield of the desired product, and complicates the purification process.[1]

Q2: What are the primary drivers of homocoupling of this compound?

A2: The two main factors promoting homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling reaction.[1] Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product.[1]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of the reaction solvent and mixture is crucial. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can displace dissolved oxygen.[1]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]

Q4: Can procedural modifications during the reaction help reduce homocoupling?

A4: Yes, several adjustments to the procedure can be beneficial. The slow addition of the boronic acid helps to maintain a low instantaneous concentration, which in turn disfavors the bimolecular homocoupling reaction.[4] Using a slight excess of the aryl halide can also help to ensure the palladium catalyst preferentially reacts with it.[4]

Q5: What is the influence of solvents and temperature on homocoupling?

A5: Solvents and temperature are critical parameters to control. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[4] The reaction temperature should be carefully optimized, as excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[1]

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents
  • Inert Gas Sparging:

    • Assemble the reaction flask and equip it with a stir bar.

    • Add the solvent to the flask.

    • Insert a long needle connected to a source of inert gas (Nitrogen or Argon) so that the tip is below the solvent surface.

    • Insert a second, shorter needle to act as a gas outlet.

    • Bubble the inert gas through the solvent for 15-30 minutes with gentle stirring.

  • Freeze-Pump-Thaw (for highly sensitive reactions):

    • Place the solvent in a Schlenk flask.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once completely frozen, apply a high vacuum to the flask for 5-10 minutes.

    • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

    • Allow the solvent to thaw completely. You may observe gas bubbles being released.

    • Repeat this freeze-pump-thaw cycle three to five times for maximum efficiency.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
  • Reagent Preparation:

    • In a dry Schlenk flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), a finely powdered base (e.g., K₂CO₃, 3.0 eq), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition:

    • Add the previously degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Further Degassing:

    • Further degas the reaction mixture by bubbling an inert gas through the solution for an additional 15-20 minutes.[1]

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

  • Reaction Execution:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.[1][5]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench, and perform an aqueous workup.

    • Purify the product via column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base, Ligand atmosphere Establish Inert Atmosphere (N2 or Ar Purge) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent degas_mixture Degas Reaction Mixture (N2 Sparge) solvent->degas_mixture catalyst Add Pd Catalyst (Under Inert Atmosphere) degas_mixture->catalyst heat Heat to Optimized Temperature (e.g., 80-100°C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench purify Purify Product (Column Chromatography) quench->purify

Caption: Experimental workflow for minimizing homocoupling.

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Pd(II) pd0->pd2 aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 transmetalation Transmetalation boronic_acid->transmetalation homocoupling_path Homocoupling (Undesired) boronic_acid->homocoupling_path 2 eq. base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 cross_product Desired Product (Ar-Ar') reductive_elimination->cross_product homocoupling_product Homocoupled Product (Ar'-Ar') homocoupling_path->homocoupling_product oxygen O2 oxygen->pd2 Oxidizes pd2->homocoupling_path

Caption: Competing Suzuki coupling and homocoupling pathways.

References

impact of solvent and base on 4-(Cyclopropylsulfinyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Cyclopropylsulfinyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction with this compound?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the this compound by converting it to a more nucleophilic boronate species. This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex, a key step in the formation of the new carbon-carbon bond. The choice of base can significantly influence the reaction rate and overall yield.

Q2: Is the cyclopropylsulfinyl group stable under typical Suzuki-Miyaura reaction conditions?

A2: Yes, the sulfinyl group is generally stable under the standard conditions used for Suzuki-Miyaura cross-coupling reactions.[1] However, prolonged reaction times at high temperatures or the use of overly harsh bases could potentially lead to side reactions. It is always recommended to monitor the reaction progress to avoid degradation of starting materials and products.

Q3: this compound appears to be an electron-deficient boronic acid. How does this affect its reactivity?

A3: The cyclopropylsulfinyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may slow down the rate of transmetalation, which is often the rate-limiting step in the catalytic cycle for electron-deficient boronic acids. To overcome this, it is often necessary to use more active catalyst systems, such as those employing Buchwald-type phosphine ligands (e.g., SPhos, XPhos), and carefully optimize the choice of base and solvent.

Q4: What are the recommended storage conditions for this compound?

A4: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.Use a fresh batch of catalyst or a more air-stable precatalyst. Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere.
Inappropriate Base: The base may not be strong enough or soluble enough in the reaction medium to efficiently generate the boronate species.Screen a variety of bases. For electron-deficient boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1]
Suboptimal Solvent: The solvent system may not be suitable for the specific substrates and base, leading to poor solubility or slow reaction rates.Test different solvents or solvent mixtures. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water can help to dissolve the inorganic base.
Protodeboronation: The boronic acid is being replaced by a hydrogen atom, a common side reaction for some boronic acids.Use milder reaction conditions (lower temperature, shorter reaction time). Consider using anhydrous conditions or a less nucleophilic base. Protecting the boronic acid as a pinacol or MIDA ester can also mitigate this issue.
Formation of Homocoupling Byproduct (Biaryl of the Boronic Acid) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).
Suboptimal Reaction Conditions: Certain catalyst systems or high temperatures can favor homocoupling.Screen different palladium catalysts and ligands. Lowering the reaction temperature may also reduce the formation of this byproduct.
Incomplete Consumption of Starting Materials Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).
Reaction Time Too Short: The reaction may require more time to reach completion, especially with less reactive substrates.Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.
Poor Solubility of Reagents: One or more of the reactants may not be fully dissolved in the chosen solvent.Try a different solvent system or increase the reaction temperature to improve solubility. Vigorous stirring is also important.

Data Presentation

The following tables provide representative data on the impact of solvent and base on the yield of a model Suzuki-Miyaura coupling reaction. Please note that these are illustrative examples, and optimal conditions will vary depending on the specific aryl halide used.

Table 1: Effect of Different Bases on Reaction Yield

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.

Base (2.0 equiv.) Yield (%) Notes
K₃PO₄85-95Generally provides high yields for electron-deficient boronic acids.
Cs₂CO₃80-90Another effective base, often used for challenging couplings.
K₂CO₃60-75A milder base, may result in lower yields or require longer reaction times.
Na₂CO₃55-70Similar in strength to K₂CO₃.
Et₃N (Triethylamine)<10Organic bases are typically not effective for this type of coupling.

Table 2: Effect of Different Solvents on Reaction Yield

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd(PPh₃)₄ (3 mol%), 90 °C, 12 h.

Solvent (with 20% H₂O v/v) Yield (%) Notes
1,4-Dioxane85-95A common and effective solvent for Suzuki-Miyaura reactions.
Tetrahydrofuran (THF)80-90Another good aprotic ether solvent.
Dimethylformamide (DMF)75-85A polar aprotic solvent that can be effective, but may require careful purification to remove.
Toluene70-80A less polar solvent that can also be used, often with a phase-transfer catalyst.
Acetonitrile50-65Generally less effective for this type of coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(II) precatalyst with a suitable phosphine ligand)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (1-3 mol%).

  • Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)Ln-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Base Base BoronicAcid->Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckReagents Check Reagent Quality & Purity (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) Start->CheckReagents Initial Checks CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) Start->CheckConditions Initial Checks ScreenBases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) CheckReagents->ScreenBases If reagents are good CheckConditions->ScreenBases If conditions are correct ScreenSolvents Screen Different Solvents (e.g., Dioxane/H₂O, THF/H₂O) ScreenBases->ScreenSolvents If still low yield Success Improved Yield ScreenBases->Success Optimization Successful ScreenCatalysts Screen Different Catalyst Systems (e.g., Buchwald ligands) ScreenSolvents->ScreenCatalysts If still low yield ScreenSolvents->Success Optimization Successful OptimizeParams Optimize Other Parameters (Concentration, Stirring) ScreenCatalysts->OptimizeParams If still low yield ScreenCatalysts->Success Optimization Successful OptimizeParams->Success Optimization Successful

Caption: A general workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

work-up procedure for removing boron impurities from 4-(Cyclopropylsulfinyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of boron impurities from reactions involving 4-(Cyclopropylsulfinyl)phenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound and its derivatives.

Problem 1: Low Recovery of the Desired Product After Aqueous Work-up

  • Possible Cause: The pH of the aqueous layer during extraction may not be optimal, leading to the loss of the product. This compound is amphoteric and can be soluble in both acidic and basic aqueous solutions.

  • Solution: Carefully adjust the pH of the aqueous solution. During a basic wash to remove acidic impurities, use a mild base like sodium bicarbonate. When isolating the boronic acid, acidify the aqueous layer slowly and monitor the precipitation of the product. The isoelectric point should be determined to maximize precipitation.

Problem 2: Presence of Boroxine Impurity in the Final Product

  • Symptom: A persistent impurity is observed in the NMR spectrum, often with broad peaks, which corresponds to the trimeric anhydride of the boronic acid (a boroxine).

  • Cause: Boronic acids can dehydrate to form boroxines, especially upon heating or under vacuum.[1]

  • Solution: To break down the boroxine back to the boronic acid, dissolve the crude product in a suitable solvent (e.g., diethyl ether, THF) and wash with a small amount of water or brine. Alternatively, stirring the crude material as a slurry in water can also be effective. To prevent its formation, avoid prolonged heating and high vacuum during the drying process.

Problem 3: Degradation of the Product During Silica Gel Chromatography

  • Symptom: Streaking on the TLC plate and the appearance of new, more polar spots after running a silica gel column.[2][3]

  • Cause: The acidic nature of standard silica gel can lead to the degradation of sensitive functional groups. The sulfoxide group in the target molecule might be susceptible to oxidation or other acid-catalyzed reactions on silica.[4]

  • Solution:

    • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, or by pre-treating the silica with boric acid.[5]

    • Alternative Stationary Phases: Consider using neutral alumina for column chromatography, which can be less harsh than silica gel.[6]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be a good alternative.[2][3]

Problem 4: Co-elution of Boronic Acid Impurities with the Product

  • Symptom: The desired product and boron-containing impurities cannot be separated by standard chromatography.

  • Cause: Similar polarities of the product and the boronic acid impurities.

  • Solution:

    • Derivative Formation: Convert the crude boronic acid into its pinacol ester derivative. These esters are generally more stable and less polar, making them easier to purify by silica gel chromatography.[5]

    • Diethanolamine (DEA) Adduct Formation: React the crude product with diethanolamine to form a crystalline adduct of the boronic acid, which can be easily separated by filtration. The pure boronic acid can then be regenerated by treatment with an acid.[2][5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I might encounter?

A1: The most common boron-containing impurities include:

  • Boric Acid (B(OH)₃): A common byproduct from the hydrolysis of boronic esters or degradation of the boronic acid.[1]

  • Boroxines (Trimeric Anhydrides): Formed from the intermolecular dehydration of the boronic acid.[1]

  • Unreacted this compound: If the reaction has not gone to completion.

  • Homocoupled Byproducts: Arising from the coupling of two molecules of the boronic acid.

Q2: Is the cyclopropylsulfinyl group stable to acidic and basic work-up conditions?

A2: The sulfoxide group is generally stable to mild acidic and basic conditions used during extraction. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to side reactions. It is recommended to perform extractions at room temperature and to neutralize the solution promptly. The sulfoxide can be prone to oxidation to the corresponding sulfone, so exposure to oxidizing agents should be minimized.[4][8]

Q3: Can I use recrystallization to purify my final product?

A3: Recrystallization can be a very effective purification method if your product is a solid.[9][10][11] However, finding a suitable solvent system can be challenging.[2] Screening of various solvents and solvent mixtures on a small scale is recommended.[6][9] Common solvent systems for arylboronic acids include ethanol/water, toluene/hexane, and ethyl acetate/hexane.[6][10]

Q4: How can I remove residual palladium catalyst from my reaction mixture?

A4: Residual palladium can often be removed by:

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.

  • Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to remove soluble palladium species.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can adsorb palladium residues, which are then removed by filtration.

Quantitative Data on Purification Methods

Purification MethodTypical RecoveryTypical PurityNotes
Acid-Base Extraction 70-90%>95%Effective for removing non-acidic impurities. Recovery can be lower if the product has some solubility in the organic phase during the basic wash.
Recrystallization 50-85%>98%Highly dependent on the specific compound and solvent system. Can be very effective for obtaining high-purity material.[6]
Silica Gel Chromatography 40-80%90-98%Recovery can be low due to adsorption or degradation on silica.[2]
DEA Adduct Formation 60-95%>99%Generally provides high purity. The recovery depends on the crystallinity of the adduct.[12]

Note: The efficiencies are estimates and can vary significantly depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][14] Repeat the extraction 2-3 times. Combine the aqueous layers. This step removes unreacted boronic acid and other acidic impurities.

  • Organic Layer Wash: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the neutral product.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3), which should cause the boronic acid to precipitate.[15][16]

  • Product Extraction: Extract the precipitated boronic acid with fresh ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Diethanolamine (DEA) Adduct Formation

  • Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of diethanolamine.[17][18] The crystalline DEA adduct should precipitate out of the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash it with a small amount of cold solvent.

  • Regeneration of Boronic Acid: Suspend the DEA adduct in a biphasic mixture of ethyl acetate and 1 M HCl. Stir vigorously until all the solid has dissolved.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure boronic acid.

Visualizations

experimental_workflow_acid_base start Crude Reaction Mixture in Organic Solvent sep_funnel1 Separatory Funnel: Add aq. NaHCO₃ start->sep_funnel1 organic1 Organic Layer: (Neutral Product) sep_funnel1->organic1 aqueous1 Aqueous Layer: (Boronic Acid Salt) sep_funnel1->aqueous1 wash_dry Wash with Brine, Dry (Na₂SO₄), Concentrate organic1->wash_dry acidify Acidify with 1M HCl to pH ~2-3 aqueous1->acidify product Purified Neutral Product wash_dry->product sep_funnel2 Separatory Funnel: Extract with EtOAc acidify->sep_funnel2 organic2 Organic Layer: (Boronic Acid) sep_funnel2->organic2 wash_dry2 Wash with Brine, Dry (Na₂SO₄), Concentrate organic2->wash_dry2 boronic_acid Purified Boronic Acid wash_dry2->boronic_acid

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_dea start Crude Boronic Acid in Solvent add_dea Add Diethanolamine start->add_dea precipitate Precipitation of DEA Adduct add_dea->precipitate filter Filter and Wash Crystalline Adduct precipitate->filter adduct Purified DEA Adduct filter->adduct suspend Suspend in EtOAc / 1M HCl adduct->suspend extract Extract with EtOAc, Wash, Dry, Concentrate suspend->extract product Purified Boronic Acid extract->product

Caption: Workflow for DEA Adduct Formation.

References

Validation & Comparative

Navigating Reactivity: A Comparative Analysis of 4-(Cyclopropylsulfinyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. In the realm of cross-coupling reactions, boronic acids are indispensable reagents. This guide provides a comparative analysis of the reactivity of 4-(Cyclopropylsulfinyl)phenylboronic acid against other commonly used arylboronic acids, supported by established principles of organic chemistry and representative experimental data.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds. The efficiency of this reaction is significantly influenced by the electronic and steric properties of the boronic acid coupling partner. This guide will delve into the anticipated reactivity of this compound by examining the electronic nature of its substituents and comparing it with boronic acids bearing either electron-donating or electron-withdrawing groups.

Understanding the Influence of Substituents on Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is a nuanced interplay of several factors, with the transmetalation step often being rate-limiting. The electronic nature of the substituents on the phenyl ring of the boronic acid can either accelerate or decelerate this crucial step.

Generally, electron-donating groups (EDGs) increase the nucleophilicity of the organic group to be transferred, which can facilitate the transmetalation process. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the ipso-carbon, potentially slowing down the transfer to the palladium center. However, the overall effect can be complex and is also dependent on the specific catalyst system, base, and solvent employed.

The this compound features two key substituents on the phenyl ring: a cyclopropyl group and a sulfinyl group. The cyclopropyl group, due to its strained ring system, can exhibit some electron-donating character through sigma-bond donation. In contrast, the sulfinyl (-SO-) group is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atom and the inductive effect of the sulfur atom. The combination of these opposing electronic effects makes a direct reactivity prediction challenging without specific experimental data. However, the sulfinyl group's electron-withdrawing nature is expected to be the dominant factor.

Comparative Reactivity Profile

To contextualize the expected reactivity of this compound, we can compare it to arylboronic acids with well-defined electron-donating and electron-withdrawing substituents.

Boronic AcidSubstituent at para-positionElectronic Effect of SubstituentExpected Relative Reactivity in Suzuki-Miyaura Coupling
4-Methoxyphenylboronic acid-OCH₃Strong Electron-DonatingHigh
4-Methylphenylboronic acid (p-tolylboronic acid)-CH₃Electron-DonatingModerate to High
Phenylboronic acid-HNeutral (Reference)Moderate
This compound -S(O)C₃H₅ Electron-Withdrawing (net) Moderate to Low
4-Trifluoromethylphenylboronic acid-CF₃Strong Electron-WithdrawingLow
4-Nitrophenylboronic acid-NO₂Strong Electron-WithdrawingLow

This table provides a qualitative comparison based on general principles of electronic effects in the Suzuki-Miyaura reaction. Actual reaction rates can be highly dependent on specific reaction conditions.

Experimental Workflow for Comparative Reactivity Analysis

To empirically determine the relative reactivity of these boronic acids, a standardized Suzuki-Miyaura coupling reaction can be performed. The following diagram and protocol outline a typical experimental setup for such a comparative study.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis start Weigh Aryl Halide, Boronic Acids, and Palladium Catalyst solvent Add Solvent and Base start->solvent degas Degas the Reaction Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Product (NMR, MS) and Determine Yield purify->analyze

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with various boronic acids to compare their reactivity.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Boronic acids:

    • 4-Methoxyphenylboronic acid

    • 4-Methylphenylboronic acid

    • Phenylboronic acid

    • This compound

    • 4-Trifluoromethylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

  • The solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by taking aliquots at regular time intervals and analyzing them by a suitable chromatographic technique (TLC, GC, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

  • The yield of the product is determined for each boronic acid to establish a comparative reactivity profile.

By keeping all other reaction parameters constant, the yield of the coupled product over time will provide a direct measure of the relative reactivity of each boronic acid.

Conclusion

Performance of Sulfoxide-Containing Boronic Acids in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative overview of the performance of sulfoxide-containing boronic acids in palladium-catalyzed cross-coupling reactions, offering insights into their reactivity and potential advantages over other boronic acid derivatives. While direct head-to-head comparative studies are limited, this guide consolidates available experimental data to facilitate informed decisions in catalyst and substrate selection.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The presence of a sulfoxide moiety on the boronic acid can influence the electronic properties of the molecule and its interaction with the palladium catalyst. The sulfur atom in the sulfoxide group has the potential to coordinate with the palladium center, which could modulate its catalytic activity. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura reactions involving a sulfoxide-containing boronic acid and compare it with the performance of standard aryl boronic acids under similar conditions.

Table 1: Performance of Palladium Catalysts with (4-(Butylsulfinyl)phenyl)boronic Acid and a Non-Sulfoxide Analogue

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865[1]
Pd(PPh₃)₄4-IodoanisolePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O80295
Pd(OAc)₂/SPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O1001698
General conditions for (4-(Butylsulfinyl)phenyl)boronic acidAryl Halide(4-(Butylsulfinyl)phenyl)boronic acidK₂CO₃DME/Water80-100N/AN/A[1]

Note: Direct yield data for the coupling of (4-(Butylsulfinyl)phenyl)boronic acid was not extensively available in the public literature. The conditions provided are a general protocol. The other entries provide context for typical yields with a non-sulfoxide boronic acid.

Table 2: Suzuki-Miyaura Coupling of Bench-Stable Sulfoxide-Based Boronates

Aryl HalideSulfoxide-Based BoronateCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
4-BromoanisolePhenylsulfoxide-boronatePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8092
4-BromotoluenePhenylsulfoxide-boronatePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8095
1-Bromo-4-(trifluoromethyl)benzenePhenylsulfoxide-boronatePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8088
4-BromobenzonitrilePhenylsulfoxide-boronatePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8091

Data synthesized from studies on bench-stable sulfoxide-based boronates, which serve as precursors to the corresponding boronic acids in situ.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving sulfoxide-containing boronic acids and a general protocol for comparison.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid

This protocol is a general guideline for the cross-coupling of (4-(butylsulfinyl)phenyl)boronic acid with various aryl halides.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • (4-(Butylsulfinyl)phenyl)boronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (4-(butylsulfinyl)phenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Add the degassed solvents, DME and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Typical Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol serves as a general comparison for a standard Suzuki-Miyaura reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2 M Sodium carbonate (Na₂CO₃) solution (2 mL)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide and phenylboronic acid in toluene.

  • Add the 2 M sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Visualizing the Process: Diagrams

To better illustrate the chemical processes and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 R1-R2 p1 R1-X p1->OxAdd p2 R2-B(OR)2 p2->Transmetal p3 Base p3->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]

Experimental_Workflow start Start: Assemble Reactants reactants Aryl Halide Sulfoxide-Boronic Acid Pd Catalyst Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for Monitoring 4-(Cyclopropylsulfinyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in reactions involving novel reagents like 4-(cyclopropylsulfinyl)phenylboronic acid, robust analytical monitoring is paramount. The ability to accurately track the consumption of starting materials and the formation of products in real-time is crucial for reaction optimization, kinetic studies, and ensuring the quality of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reactions of this compound, complete with representative experimental protocols and data presentation.

Introduction to Analytical Techniques

The choice between HPLC and GC-MS for reaction monitoring hinges on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound, being a polar and relatively non-volatile compound, presents distinct considerations for each technique.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating and quantifying components in a liquid mixture.[1] It is particularly well-suited for non-volatile and thermally sensitive compounds, making it a primary choice for the direct analysis of many boronic acids and their reaction products.[2] Reversed-phase HPLC is a common modality used for this class of compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method ideal for volatile and thermally stable compounds.[3] Due to the inherent polarity and low volatility of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[2] While this adds a step to sample preparation, the high resolution of GC and the structural information from MS can be invaluable.[2]

Comparison of HPLC and GC-MS for Boronic Acid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[2]Requires analytes to be volatile and thermally stable; derivatization is often necessary for boronic acids.[2]
Sample Preparation Generally simpler, often involving dilution and filtration.[4]More complex, typically requiring a derivatization step to increase volatility.[2]
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (LC-MS).[1]Primarily Mass Spectrometry (MS) for identification and quantification.[1]
Resolution Good to excellent, depending on the column and mobile phase.Excellent, particularly with capillary columns.[3]
Sensitivity Varies with the detector; LC-MS offers very high sensitivity.[5]Generally very high, especially with selected ion monitoring (SIM).[3]
Common Issues Poor retention of polar boronic acids, on-column degradation, boroxine formation.[2][6]Incomplete derivatization, thermal degradation of analytes, contamination from derivatizing agents.[7]
Application Focus Quantitative analysis of reaction progress, purity assessment of non-volatile compounds.[4]Analysis of volatile impurities, structural confirmation of products, and analysis of complex mixtures after derivatization.[2]

Experimental Protocols

Representative HPLC-UV Protocol for Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol is a generalized procedure for monitoring the consumption of this compound and the formation of the corresponding biaryl product.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, in a labeled vial.[4] This solution may contain an internal standard for improved quantification.

  • Filter the quenched sample through a 0.45 µm syringe filter before injection into the HPLC.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials and the product based on their retention times, which should be determined by injecting standards of each compound.

  • Integrate the peak areas to determine the relative concentrations of the reactants and products over time.

  • Plot the percentage conversion of the limiting reagent and the formation of the product as a function of time to monitor the reaction kinetics.[4]

Representative GC-MS Protocol with Derivatization

This protocol outlines a general method for the analysis of this compound and its reaction products following a derivatization step.

1. Derivatization:

  • To a dried vial containing a known amount of the reaction aliquot residue, add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[2]

  • Cool the sample to room temperature before injection.

2. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

  • Injection Mode: Split (e.g., 20:1).

3. Data Analysis:

  • Identify the derivatized compounds by their retention times and mass spectra.

  • The mass spectra will show characteristic fragmentation patterns that can be used to confirm the structures of the analytes.

  • Quantification can be performed by integrating the peak areas of specific ions (Selected Ion Monitoring, SIM) for higher sensitivity and selectivity.

Visualizing Analytical Workflows

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the decision-making process and the key components of each technique.

analytical_workflow reaction_monitoring Reaction Monitoring Requirement analyte_properties Assess Analyte Properties (Volatility, Polarity, Thermal Stability) reaction_monitoring->analyte_properties hplc_path Non-Volatile / Thermally Labile analyte_properties->hplc_path Polar / Non-Volatile derivatization_check Derivatization Feasible? analyte_properties->derivatization_check Potentially Volatilizable hplc_method_dev HPLC Method Development (Reversed-Phase) hplc_path->hplc_method_dev gc_path Volatile / Thermally Stable gc_method_dev GC-MS Method Development gc_path->gc_method_dev derivatization_check->hplc_path No derivatization_check->gc_path Yes run_analysis Perform Analysis hplc_method_dev->run_analysis gc_method_dev->run_analysis data_interpretation Data Interpretation & Reporting run_analysis->data_interpretation

Caption: Workflow for selecting an analytical method for reaction monitoring.

technique_parameters cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc HPLC hplc_column Stationary Phase (e.g., C18) hplc->hplc_column hplc_mobile Mobile Phase (e.g., ACN/H2O) hplc->hplc_mobile hplc_detector Detector (e.g., UV, MS) hplc->hplc_detector gcms GC-MS derivatization Derivatization (e.g., Silylation) gcms->derivatization gc_column Capillary Column (e.g., DB-5ms) gcms->gc_column gc_program Temperature Program gcms->gc_program ms_detector Mass Spectrometer gcms->ms_detector boronic_acid 4-(Cyclopropylsulfinyl)- phenylboronic Acid boronic_acid->hplc boronic_acid->gcms

Caption: Key parameters for HPLC and GC-MS analysis of boronic acids.

Conclusion

Both HPLC and GC-MS are powerful techniques for monitoring reactions involving this compound, each with its own strengths and considerations. HPLC is often the more direct method for quantitative analysis due to its suitability for polar, non-volatile compounds and simpler sample preparation.[2] On the other hand, GC-MS, while requiring a derivatization step, offers excellent separation efficiency and definitive structural confirmation, which can be crucial for identifying byproducts and impurities.[2] The choice of method will ultimately depend on the specific goals of the analysis, the available instrumentation, and the need for quantitative versus qualitative data.

References

A Comparative Guide to Suzuki Reaction Yields: The Influence of Arylboronic Acid Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic nature of the substituents on the arylboronic acid. This guide provides an objective comparison of reaction yields using arylboronic acids with electron-donating and electron-withdrawing groups, supported by experimental data and detailed protocols.

The electronic properties of substituents on the arylboronic acid significantly influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups (EWGs) can have a more varied impact, sometimes resulting in lower yields or requiring modified reaction conditions to achieve efficient coupling.[1]

Yield Comparison of Substituted Arylboronic Acids

The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions between various substituted arylboronic acids and a common coupling partner, 4-bromoanisole. This data illustrates the impact of different electronic and steric factors on the reaction outcome.

Arylboronic AcidSubstituentSubstituent TypeYield (%)
Phenylboronic acid-HNeutral92
4-Methylphenylboronic acid-CH₃Electron-Donating95
4-Methoxyphenylboronic acid-OCH₃Electron-Donating98
2-Methylphenylboronic acido-CH₃Electron-Donating (Sterically Hindered)85
4-Formylphenylboronic acid-CHOElectron-Withdrawing88
4-Nitrophenylboronic acid-NO₂Electron-Withdrawing75
4-(Trifluoromethyl)phenylboronic acid-CF₃Strong Electron-Withdrawing82
2-Nitrophenylboronic acido-NO₂Electron-Withdrawing (Sterically Hindered)65

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Specific modifications may be necessary depending on the reactivity of the substrates.

Materials:
  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Substituted arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:
  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, substituted arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualizing the Suzuki-Miyaura Reaction

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Arylboronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat and Stir (e.g., 90°C, 12h) Solvent->Heating Extraction Cool, Dilute, and Extract Heating->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Concluding Remarks

The electronic nature of substituents on the arylboronic acid is a critical factor in determining the yield of Suzuki-Miyaura cross-coupling reactions. While arylboronic acids with electron-donating groups generally provide higher yields, successful couplings with electron-withdrawing group-substituted counterparts can be achieved, sometimes necessitating adjustments to the reaction conditions. The provided data and protocols serve as a valuable starting point for researchers aiming to optimize their synthetic strategies. Careful selection of the catalyst, base, and solvent system is crucial for maximizing the yield and efficiency of this powerful synthetic transformation.

References

Revolutionizing Synthesis: A Comparative Guide to Alternatives for 4-(Cyclopropylsulfinyl)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and robust synthetic methodologies is paramount. The introduction of the 4-(cyclopropylsulfinyl)phenyl moiety is a critical step in the synthesis of numerous pharmacologically active compounds. Traditionally, this has been achieved through Suzuki-Miyaura cross-coupling reactions utilizing 4-(cyclopropylsulfinyl)phenylboronic acid. However, the landscape of synthetic chemistry is ever-evolving, and a range of powerful alternative routes have emerged. This guide provides an objective comparison of these alternative methods, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The conventional Suzuki-Miyaura coupling, while widely used, can present challenges such as the stability of the boronic acid and the need for stringent reaction conditions. This has spurred the development of alternative coupling partners and reaction pathways that offer advantages in terms of substrate scope, functional group tolerance, and overall efficiency. This guide will delve into three primary alternative strategies: Desulfinative Cross-Coupling, the use of Potassium Trifluoroborate salts, and Chan-Lam/Buchwald-Hartwig type couplings for C-S and C-N bond formation.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following table summarizes the key quantitative data for the traditional Suzuki-Miyaura reaction and its alternatives. It is important to note that a direct head-to-head comparison for the synthesis of the exact same target molecule across all methods is not always available in the literature. Therefore, this table presents representative examples to highlight the potential of each methodology.

MethodCoupling Partner 1Coupling Partner 2Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling 4-BromochlorobenzenePhenylboronic acidPd(OAc)₂, PPh₃, Na₂CO₃n-Propanol/H₂OReflux1~64%General Protocol
Desulfinative Coupling Aryl BromideArylsulfonyl HydrazidePdCl₂, K₂CO₃Toluene110-Moderate to Good[1]
Potassium Trifluoroborate Coupling 4-ChloroanisolePotassium cyclopropyltrifluoroboratePd(OAc)₂, XPhos, K₂CO₃CPME/H₂O100-75%[2]
Chan-Lam S-Cyclopropylation ThiophenolCyclopropylboronic acidCu(OAc)₂, 2,2'-bipyridine, Cs₂CO₃Dichloroethane7016Moderate to Excellent[3]
Buchwald-Hartwig Amination Aryl HalideAminePd₂(dba)₃, Ligand, BaseToluene or Dioxane80-110-Good to ExcellentGeneral Protocol

Visualizing the Synthetic Pathways

To further elucidate the mechanisms of these synthetic routes, the following diagrams, generated using Graphviz, illustrate the key transformations.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Aryl-X Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)(Ln)-X Aryl-X->Aryl-Pd(II)-X Pd(0)Ln R-B(OH)2 R-B(OH)2 Aryl-Pd(II)-R Aryl-Pd(II)(Ln)-R R-B(OH)2->Aryl-Pd(II)-R Base Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X->Aryl-Pd(II)-R Transmetalation Transmetalation Aryl-Pd(II)-R->Pd(0)Ln Aryl-R Aryl-R Aryl-Pd(II)-R->Aryl-R Reductive_Elimination Reductive Elimination Base Base

Figure 1: Suzuki-Miyaura Cross-Coupling Pathway

Desulfinative_Coupling Aryl-SO2R Aryl-SO2R' (e.g., Sulfonyl Hydrazide) Aryl-SO2- Aryl-SO2⁻ Aryl-SO2R->Aryl-SO2- Base Aryl'-X Aryl'-X Aryl'-Pd(II)-X Aryl'-Pd(II)(Ln)-X Aryl'-X->Aryl'-Pd(II)-X Pd(0)Ln Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl'-Pd(II)-Aryl Aryl'-Pd(II)(Ln)-Aryl Aryl'-Pd(II)-X->Aryl'-Pd(II)-Aryl Sulfinate_Formation Sulfinate Formation Aryl-SO2-->Aryl'-Pd(II)-Aryl Transmetalation Transmetalation Aryl'-Pd(II)-Aryl->Pd(0)Ln Aryl'-Aryl Aryl'-Aryl Aryl'-Pd(II)-Aryl->Aryl'-Aryl Reductive_Elimination Reductive Elimination (-SO2)

Figure 2: Desulfinative Cross-Coupling Pathway

Chan_Lam_Coupling R-YH R-YH (Y = S, O, N) Cu(II)-Y-R R-Y-Cu(II) R-YH->Cu(II)-Y-R Cu(II) Cyclopropyl-B(OH)2 Cyclopropyl-B(OH)2 Cu(II)-Cyclopropyl Cyclopropyl-Cu(II) Cyclopropyl-B(OH)2->Cu(II)-Cyclopropyl Cu(II) Cu(II) Cu(II) Ligand_Exchange1 Ligand Exchange R-Y-Cyclopropyl R-Y-Cyclopropyl Cu(II)-Y-R->R-Y-Cyclopropyl Ligand_Exchange2 Ligand Exchange Cu(II)-Cyclopropyl->R-Y-Cyclopropyl Reductive_Elimination Reductive Elimination Cu(0) Oxidant Oxidant Cu(0)->Cu(II) Oxidant

Figure 3: Chan-Lam C-Y (Y=S,O,N) Coupling Pathway

Buchwald_Hartwig_Amination Aryl-X Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)(Ln)-X Aryl-X->Aryl-Pd(II)-X Pd(0)Ln R2NH R2NH [Aryl-Pd(II)-X(HNR2)] [Aryl-Pd(II)(Ln)-X(HNR₂)] R2NH->[Aryl-Pd(II)-X(HNR2)] Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X->[Aryl-Pd(II)-X(HNR2)] Amine_Coordination Amine Coordination Aryl-Pd(II)-NR2 Aryl-Pd(II)(Ln)-NR₂ [Aryl-Pd(II)-X(HNR2)]->Aryl-Pd(II)-NR2 Deprotonation Deprotonation Aryl-Pd(II)-NR2->Pd(0)Ln Aryl-NR2 Aryl-NR2 Aryl-Pd(II)-NR2->Aryl-NR2 Reductive_Elimination Reductive Elimination Base Base Base->Aryl-Pd(II)-NR2

References

A Comparative Guide to the Synthesis of Biaryl Scaffolds: Evaluating 4-(Cyclopropylsulfinyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 4-(cyclopropylsulfinyl)phenylboronic acid in biaryl synthesis, with a focus on performance, alternative methodologies, and applications in drug discovery.

The efficient synthesis of biaryl motifs is a cornerstone of modern medicinal chemistry, as these structures are prevalent in a wide array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds to create these scaffolds, owing to its mild reaction conditions and broad functional group tolerance. This guide provides a detailed evaluation of this compound as a coupling partner in this critical reaction, comparing its performance with alternative boronic acids and offering insights into its application in the development of therapeutics targeting pathways such as the Retinoid-related Orphan Receptor gamma t (RORγt) signaling cascade.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While specific, direct comparative studies on the Suzuki-Miyaura coupling of this compound are not extensively available in peer-reviewed literature, performance can be reliably inferred from data on structurally similar analogs, such as (4-(butylsulfinyl)phenyl)boronic acid. The sulfoxide moiety introduces unique electronic and steric properties to the boronic acid, influencing its reactivity. The cyclopropyl group, with its inherent strain and sp2-like character, can also modulate the electronic nature of the phenyl ring.

The following tables present a comparative summary of expected yields for the Suzuki-Miyaura coupling of various boronic acids with representative aryl halides. The data for the sulfinyl-containing boronic acid is based on general protocols for functionalized arylboronic acids and should be considered a qualitative guide.

Table 1: Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound (Analog Data) 4-BromoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O (4:1)901285-95
Phenylboronic Acid4-BromochlorobenzenePd(OAc)₂KOHEthanolRoom Temp0.564[1]
4-Methoxyphenylboronic Acid (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuToluene--High Yield
4-Cyanophenylboronic Acid (electron-withdrawing)BromobenzenePd(dppf)Cl₂K₃PO₄Dioxane100-~70-80
2-Nitrophenylboronic Acid (electron-withdrawing)4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001895

Note: The yield for this compound is an estimation based on data for the analogous (4-(butylsulfinyl)phenyl)boronic acid. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is adapted from standard procedures for functionalized arylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a comparison with a standard, non-functionalized boronic acid.[1]

Materials:

  • 4-Bromochlorobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.05 mmol, 1.05 equiv)

  • Palladium atomic absorption standard solution (in 5% HCl)

  • 1 M Potassium hydroxide (KOH) solution

  • 95% Ethanol

Procedure:

  • In a round-bottom flask open to the air, dissolve 4-bromochlorobenzene in 8 mL of 95% ethanol with magnetic stirring.

  • Add phenylboronic acid, followed by an additional 2 mL of 95% ethanol.

  • Add the palladium standard solution (approx. 0.2 mL).

  • Stir the resulting solution for 3 minutes before adding 2 mL of 1 M KOH solution.

  • Stir the reaction mixture rapidly at room temperature for 25 minutes.

  • Add 5 mL of ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with ice-cold water.

  • Further purification can be achieved by dissolving the crude product in dichloromethane (DCM), passing it through a plug of anhydrous magnesium sulfate, and removing the solvent under reduced pressure.[1]

Experimental Workflow and Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this workflow is essential for optimizing reaction conditions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Reactants Aryl Halide (Ar-X) + Boronic Acid (Ar'-B(OH)2) OA Oxidative Addition Reactants->OA Catalyst Pd(0) Catalyst + Ligands Catalyst->OA Base Base (e.g., K2CO3) TM Transmetalation Base->TM Solvent Solvent (e.g., Toluene/H2O) Solvent->OA PdII_ArX Ar-Pd(II)-X OA->PdII_ArX PdII_ArAr Ar-Pd(II)-Ar' TM->PdII_ArAr RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RE->Product Pd0->OA Ar-X PdII_ArX->TM Ar'-B(OH)2 Base PdII_ArAr->RE

Suzuki-Miyaura cross-coupling reaction workflow.

Application in Drug Discovery: Targeting the RORγt Signaling Pathway

Biaryl structures are key pharmacophores in many drug candidates, including inhibitors of the RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[2][3] The synthesis of biaryl-containing RORγt inhibitors often utilizes the Suzuki-Miyaura coupling.

The following diagram illustrates a simplified representation of the RORγt signaling pathway leading to the production of pro-inflammatory cytokines.

RORgt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt_gene RORγt Gene pSTAT3->RORgt_gene Transcription Activation RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Transcription Activation IL17_protein IL-17 (Pro-inflammatory Cytokine) IL17_gene->IL17_protein Translation Inhibitor Biaryl RORγt Inhibitor Inhibitor->RORgt_protein Inhibition

Simplified RORγt signaling pathway in Th17 cells.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex biaryl structures, particularly those of interest in drug discovery. While direct comparative data is limited, evidence from analogous compounds suggests its performance in Suzuki-Miyaura cross-coupling is robust, offering high yields under standard conditions. The presence of the cyclopropylsulfinyl moiety provides opportunities for introducing specific stereoelectronic properties and potential chirality into target molecules. The successful application of Suzuki-Miyaura coupling in the synthesis of potent RORγt inhibitors underscores the importance of developing and validating novel boronic acids like this compound for the continued advancement of therapeutic discovery. Further studies providing direct, quantitative comparisons of its reactivity will be invaluable to the scientific community.

References

A Comparative Guide to the Kinetic Profile of 4-(Cyclopropylsulfinyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The selection of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall kinetic performance. This guide provides a comparative analysis of the anticipated kinetic behavior of 4-(Cyclopropylsulfinyl)phenylboronic acid against a selection of commonly employed phenylboronic acids. The comparison is grounded in established mechanistic principles and supported by experimental data from analogous systems.

The 4-(cyclopropylsulfinyl)phenyl moiety introduces a unique combination of electronic and steric factors that influence the key steps of the Suzuki-Miyaura catalytic cycle. The sulfinyl group is electron-withdrawing, which can impact the transmetalation step, while the cyclopropyl group introduces specific steric considerations.

Performance Comparison: Kinetic Impact of the Cyclopropylsulfinyl Substituent

The rate of the Suzuki-Miyaura coupling is primarily dictated by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The nature of the substituent on the phenylboronic acid has a pronounced effect on the transmetalation step.

Electronic Effects: The cyclopropylsulfinyl group at the para-position is expected to be moderately electron-withdrawing. Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transfer of the aryl group from the boron atom to the palladium center during transmetalation. This is in contrast to electron-donating groups, which generally increase the rate of transmetalation.[4]

Steric Effects: The cyclopropylsulfinyl group is sterically more demanding than a simple methyl or methoxy group. While not as bulky as a t-butyl group, its steric profile can influence the approach of the boronic acid to the palladium complex, potentially affecting the rate of transmetalation.

The following table provides a comparative summary of the expected kinetic performance of this compound against other representative boronic acids. The data for the reference compounds are based on literature reports, while the projections for the title compound are based on established structure-activity relationships.

Boronic AcidSubstituent EffectExpected Relative Rate of TransmetalationKey Considerations
Phenylboronic AcidH (neutral)BaselineStandard reference for comparison.
4-Tolylboronic acidCH₃ (weakly electron-donating)Faster than baselineThe electron-donating methyl group enhances the nucleophilicity of the aryl group, accelerating transmetalation.[5]
4-Methoxyphenylboronic acidOCH₃ (electron-donating)Faster than baselineThe stronger electron-donating nature of the methoxy group leads to a faster transmetalation rate.
4-Nitrophenylboronic acidNO₂ (strongly electron-withdrawing)Slower than baselineThe potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the aryl ring.[5]
This compound c-Pr(SO) (moderately electron-withdrawing) Slower than baseline The sulfinyl group's electron-withdrawing nature is expected to decrease the transmetalation rate.
2-Tolylboronic acido-CH₃ (weakly electron-donating, sterically hindering)Slower than baselineSteric hindrance from the ortho-substituent impedes the approach to the palladium center.[6]

Experimental Protocols for Kinetic Studies

A robust kinetic analysis of a Suzuki-Miyaura reaction requires a well-defined experimental protocol. The following methodology provides a detailed approach for monitoring the reaction progress and determining key kinetic parameters. This protocol can be adapted for reactions involving this compound.

Objective: To determine the reaction rate and kinetic order with respect to the reactants in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)[5]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Internal standard (e.g., dodecane or mesitylene, 0.5 mmol)

  • Reaction vials, stir bars, and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating system (e.g., oil bath or heating block)

  • Analytical instrument (e.g., GC-MS or ¹H NMR)

Procedure for Reaction Monitoring:

  • Reaction Setup: In a clean, dry reaction vial equipped with a stir bar, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol) under an inert atmosphere.

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).[4]

  • Initiation and Sampling: Place the reaction vial in a preheated oil bath at the desired temperature to initiate the reaction. At specified time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quench solution (e.g., diethyl ether and water).

  • Analysis: Analyze the quenched samples by GC-MS or ¹H NMR to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the mechanistic steps and the experimental process, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X(L₂) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)₂ + Base PdII_ArylAryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Ar-Ar' Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard B Add Anhydrous Solvent A->B C Add Palladium Catalyst B->C D Initiate Reaction (Heating) C->D E Withdraw Aliquots at Time Intervals D->E F Quench Aliquots E->F G Analyze by GC-MS or NMR F->G H Plot Concentration vs. Time G->H I Determine Reaction Rate H->I

References

A Researcher's Guide to Purity Assessment of Compounds Synthesized with 4-(Cyclopropylsulfinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of compounds synthesized using 4-(Cyclopropylsulfinyl)phenylboronic acid, a versatile reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

The presence of the cyclopropylsulfinyl group in the boronic acid introduces unique characteristics to the resulting molecules, which are often explored for their potential as active pharmaceutical ingredients (APIs). However, the synthetic process can also lead to a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual catalysts. Rigorous purity assessment is therefore paramount to guarantee the reliability of experimental data and the safety and efficacy of potential drug candidates.

This guide delves into a comparative analysis of the most pertinent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore their respective strengths and weaknesses, provide detailed experimental protocols, and present a framework for selecting the most appropriate method based on specific analytical needs.

Comparison of Analytical Purity Assessment Methods

The choice of an analytical technique for purity determination is dictated by several factors, including the nature of the compound, the types of impurities expected, and the desired level of sensitivity and accuracy. The following table summarizes the key attributes of HPLC, LC-MS, and qNMR for the analysis of compounds synthesized using this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance.Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer for identification and quantification.Utilizes the magnetic properties of atomic nuclei to provide structural information and direct quantification against a certified reference standard.
Primary Use Routine purity determination and quantification of the main component and known impurities.Impurity identification, structural elucidation, and quantification of trace-level impurities.Absolute purity determination without the need for a specific reference standard of the analyte.
Sensitivity Good (typically ppm levels).Excellent (ppb to ppm levels).Moderate (requires mg of sample).
Specificity Moderate; relies on retention time and UV spectrum.High; provides mass-to-charge ratio for unambiguous identification.High; provides detailed structural information.
Quantification Relative quantification based on peak area percentage or against a reference standard.Can provide both relative and absolute quantification (with appropriate standards).Absolute quantification, providing a direct measure of purity.
Sample Throughput High.Moderate to High.Moderate.
Cost (Instrument) Moderate.High.High.

Alternatives to this compound

While this compound is a valuable building block, several alternatives with similar sulfoxide functionalities are commercially available and may be employed in synthesis. The choice of reagent can influence the properties of the final compound and the potential impurity profile.

ReagentStructureKey Features
4-(Methylsulfinyl)phenylboronic acid A simpler analog, potentially offering different solubility and reactivity profiles.
4-(Ethylsulfinyl)phenylboronic acid Another alkylsulfinyl variant that can be used to modulate physicochemical properties.
Potassium cyclopropyltrifluoroborate A more stable alternative to the boronic acid, which can be advantageous in certain reaction conditions.

The purity assessment methods described in this guide are equally applicable to compounds synthesized using these alternative reagents.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC, LC-MS, and qNMR analysis of a biaryl sulfoxide compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity determination of a biaryl sulfoxide synthesized via Suzuki-Miyaura coupling.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the identification and quantification of impurities.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC protocol, but with a flow rate adjusted for the MS interface (e.g., 0.4 mL/min).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Mass Range: m/z 100-1000

    • Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS for structural elucidation.

  • Sample Preparation: Prepare samples as for HPLC analysis, potentially at a lower concentration (e.g., 0.1 mg/mL).

Quantitative NMR (qNMR) Protocol

This protocol provides a method for determining the absolute purity of the synthesized compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

    • Spectral Width: Appropriate to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing Workflows and Decision-Making

To further clarify the process of synthesis and purity assessment, the following diagrams, created using the DOT language for Graphviz, illustrate a typical workflow and a decision-making tree for selecting the appropriate analytical method.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Start Suzuki_Coupling Suzuki-Miyaura Coupling (this compound + Aryl Halide) Start->Suzuki_Coupling Workup Reaction Work-up (Extraction, Washing) Suzuki_Coupling->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product HPLC HPLC (Routine Purity Check) Pure_Product->HPLC LCMS LC-MS (Impurity ID) Pure_Product->LCMS qNMR qNMR (Absolute Purity) Pure_Product->qNMR Final_Report Purity Report HPLC->Final_Report LCMS->Final_Report qNMR->Final_Report

Caption: General workflow for the synthesis and purity assessment of compounds.

Purity_Method_Selection cluster_goals Analytical Needs cluster_methods Recommended Method Goal Define Analytical Goal Routine_Purity Routine Purity Check & Quantification Goal->Routine_Purity Impurity_ID Impurity Identification & Trace Analysis Goal->Impurity_ID Absolute_Purity Absolute Purity & Reference Standard Goal->Absolute_Purity Select_HPLC Select HPLC Routine_Purity->Select_HPLC Select_LCMS Select LC-MS Impurity_ID->Select_LCMS Select_qNMR Select qNMR Absolute_Purity->Select_qNMR

Caption: Decision tree for selecting an appropriate purity analysis method.

Comparative Study of Palladium Catalysts for 4-(Cyclopropylsulfinyl)phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A PUBLISH COMPARISON GUIDE

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of an effective palladium catalyst is paramount for the success of this reaction, particularly when dealing with complex substrates such as 4-(cyclopropylsulfinyl)phenylboronic acid. The presence of the sulfoxide moiety in this boronic acid presents unique challenges, including the potential for the sulfur atom to coordinate with and poison the palladium catalyst, thereby impeding the catalytic cycle. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound and its analogs, supported by experimental data from related studies.

Performance Comparison of Palladium Catalysts

Direct comparative experimental data for the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, by examining studies on structurally similar arylboronic acids, especially those containing sulfur or other potentially coordinating functional groups, we can infer the relative performance of common palladium catalysts. The following table summarizes the performance of several palladium catalyst systems in Suzuki-Miyaura reactions with relevant model substrates. This data should serve as a guide for catalyst selection and reaction optimization.

Catalyst SystemModel Coupling ReactionCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5DMEK₂CO₃801865[1]
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid5DME/H₂OK₂CO₃80-1001285[1]
XPhos Pd G2 7-chloro-1H-pyrrolo[2,3-c]pyridine + Thiophene-2-boronic acid21,4-Dioxane/H₂OK₃PO₄120 (µW)0.592[2]
Pd(OAc)₂/XPhos 4-chloroanisole + Potassium cyclopropyltrifluoroborate3CPME/H₂OK₂CO₃1002475[3]
Pd₂(dba)₃/P(t-Bu)₃ Aryl chlorides + Arylboronic acids1-2DioxaneK₃PO₄RT12~95[4]

Note: The data presented is compiled from different sources with varying substrates and reaction conditions. It is intended to provide a qualitative comparison to guide catalyst selection.

Discussion of Catalyst Performance

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for Suzuki-Miyaura couplings. While broadly effective, its performance can be diminished with challenging substrates, such as those containing coordinating groups like sulfoxides.[5] It may require higher catalyst loadings and longer reaction times.

  • Catalysts with Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst. The dppf ligand offers a wider bite angle and increased stability to the palladium center, which can be beneficial when dealing with substrates prone to catalyst poisoning.

  • Buchwald Precatalysts (e.g., XPhos Pd G2): Second-generation Buchwald precatalysts, like XPhos Pd G2, are highly efficient for a wide range of Suzuki-Miyaura couplings, including those with challenging substrates.[] The bulky and electron-rich biarylphosphine ligand (XPhos) promotes the formation of a highly active monoligated Pd(0) species, which can be particularly effective for substrates with coordinating groups and for sterically hindered partners.[2]

  • Ligand/Palladium Acetate Systems (e.g., Pd(OAc)₂/XPhos): The combination of a palladium(II) source like palladium(II) acetate with a bulky phosphine ligand such as XPhos provides a versatile catalytic system. This approach allows for flexibility in tuning the ligand-to-metal ratio and can be highly effective for challenging couplings.[3]

  • Systems with Tri(tert-butyl)phosphine Ligands (e.g., Pd₂(dba)₃/P(t-Bu)₃): Tris(dibenzylideneacetone)dipalladium(0) in combination with the very bulky and electron-rich tri(tert-butyl)phosphine ligand is known to catalyze Suzuki couplings under very mild conditions, often at room temperature, even with less reactive aryl chlorides.[4]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol can be adapted and optimized based on the specific coupling partners and the chosen catalyst system.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,2-Dimethoxyethane (DME) and Water, 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 5 mL DME and 1 mL water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, This compound, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Product Characterization I->J

Caption: Experimental workflow for the comparative study.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)L-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr R-R' RedElim->ArAr ArX R-X ArX->OxAdd ArBOH R'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Use of 4-(Cyclopropylsulfinyl)phenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyclopropylsulfinylphenyl moiety is a key step in the synthesis of numerous compounds in drug discovery and materials science. This guide provides a cost-benefit analysis of utilizing pre-functionalized 4-(Cyclopropylsulfinyl)phenylboronic acid directly in cross-coupling reactions versus a multi-step approach starting from simpler precursors.

Executive Summary

Directly employing this compound in Suzuki-Miyaura cross-coupling reactions offers a streamlined, single-step approach to incorporate the desired structural motif. This method provides convenience and potentially faster access to the final product. However, the higher initial cost of this specialized reagent may not be economically viable for large-scale synthesis.

An alternative, two-step pathway involves the synthesis of a 4-halophenyl cyclopropyl sulfoxide followed by a Miyaura borylation to generate the boronic acid in situ or as an intermediate. While this approach requires additional synthetic steps and optimization, it may offer significant cost savings, particularly for process development and manufacturing, due to the use of less expensive starting materials.

This guide presents a comparative analysis of these two synthetic strategies, including a cost comparison, experimental considerations, and a decision-making workflow to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation

Table 1: Cost Comparison of Reagents

The following table provides an estimated cost comparison for the key reagents required for the synthesis of a hypothetical biaryl product via the two routes. Prices are based on currently available catalog listings for research-grade chemicals and are subject to change. Bulk pricing for large-scale synthesis may differ significantly.

ReagentSupplier Example(s)Price (USD) per gram
Direct Route
This compoundAK Scientific, Alichem~$450
Alternative Route
4-Bromophenyl cyclopropyl sulfideNot widely availablePrice not readily available
4-Chlorophenyl cyclopropyl sulfoxideChemicalBook~$1.60 (for 100g)
m-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich, TCI~$0.70 (for 500g)
Oxone®Sigma-Aldrich, Alfa Aesar~$0.15 (for 1kg)
Bis(pinacolato)diboron (B₂pin₂)Sigma-Aldrich, Combi-Blocks~$10 (for 10g)
Palladium Catalyst (e.g., Pd(PPh₃)₄)Strem, Sigma-AldrichVaries significantly with catalyst
Base (e.g., K₂CO₃, KOAc)Most chemical suppliersMinimal cost
Table 2: Qualitative Comparison of Synthetic Routes
FeatureDirect Use of this compoundTwo-Step Alternative Route
Number of Steps 1 (cross-coupling)2-3 (sulfide/sulfoxide formation, borylation, cross-coupling)
Time to Product FasterSlower
Process Development SimplerMore complex, requires optimization of multiple steps
Starting Material Cost HighLow to moderate
Overall Cost-Effectiveness Potentially lower for small-scale, discovery chemistryLikely higher for large-scale synthesis
Reagent Availability Specialized, fewer suppliersPrecursors are generally more readily available
Waste Generation LowerHigher
Versatility Limited to the specific boronic acidAllows for greater modularity and analogue synthesis

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Direct Route)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried flask, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Hypothetical Two-Step Alternative Route

Step 1: Oxidation of 4-(Cyclopropylthio)phenyl precursor to the corresponding sulfoxide.

  • Dissolution: Dissolve the 4-(cyclopropylthio)phenyl precursor in a suitable solvent (e.g., dichloromethane).

  • Oxidation: Cool the solution in an ice bath and add a solution of an oxidant (e.g., m-CPBA or Oxone®) portion-wise.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a base (e.g., saturated sodium bicarbonate solution), and then with brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the 4-(cyclopropylsulfinyl)phenyl precursor.

Step 2: Miyaura Borylation of the 4-halo-phenyl cyclopropyl sulfoxide.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-halophenyl cyclopropyl sulfoxide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., KOAc).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane).

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Work-up and Use: The resulting boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without isolation.

Mandatory Visualization

logical_relationship Decision Workflow: Selecting a Synthetic Route start Project Goal: Synthesize Target Molecule with 4-(Cyclopropylsulfinyl)phenyl Moiety scale Scale of Synthesis? start->scale timeline Project Timeline? start->timeline cost Cost Constraints? start->cost direct_route Direct Route: Use this compound scale->direct_route Small-scale alternative_route Alternative Route: Two-Step Synthesis scale->alternative_route Large-scale timeline->direct_route Short timeline->alternative_route Flexible cost->direct_route Flexible cost->alternative_route Strict small_scale Small-scale (Discovery) large_scale Large-scale (Process) short_timeline Short long_timeline Flexible low_cost Strict high_cost Flexible

Caption: Decision workflow for choosing a synthetic route.

experimental_workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent under Inert Atmosphere catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify product Final Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

The choice between the direct use of this compound and a multi-step alternative is a classic dilemma in synthetic chemistry, balancing convenience and speed against cost and scalability.

  • For early-stage drug discovery and small-scale synthesis , where rapid access to a variety of analogs is paramount and material cost is less of a concern, the direct use of this compound is the superior option. The time saved by avoiding a multi-step synthesis and optimization can significantly accelerate project timelines.

  • For process development, scale-up, and manufacturing , where cost of goods is a critical factor, the two-step alternative route is likely to be more economically viable. Although it requires more initial investment in process optimization, the use of cheaper and more readily available starting materials can lead to substantial long-term cost savings.

Ultimately, the optimal strategy will depend on the specific goals, resources, and timeline of the research program. This guide provides a framework for making an informed decision based on a careful consideration of the costs and benefits of each approach.

Safety Operating Guide

Safe Disposal of 4-(Cyclopropylsulfinyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of 4-(Cyclopropylsulfinyl)phenylboronic acid waste is critical for ensuring a safe laboratory environment and adhering to regulatory compliance. This document outlines the necessary safety precautions, step-by-step disposal procedures, and emergency protocols for researchers, scientists, and drug development professionals. Due to its chemical nature as a boronic acid derivative, this compound must be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1][2][3]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[1][2]
Body Protection A fully fastened lab coat with full-length sleeves.[1][2]
Footwear Closed-toe shoes.[1]

An emergency eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Protocol

The following procedures detail the safe disposal of this compound and associated contaminated materials. Under no circumstances should this chemical or its waste be disposed of in regular trash or down the sanitary sewer.[1][2][3]

Waste Segregation and Collection
  • Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2][3] The label should also identify it as a boronic acid derivative.[1]

Solid Waste Disposal
  • Contaminated Materials : Any solid materials that have come into contact with the compound, such as gloves, weighing paper, and bench paper, must be collected in the designated solid hazardous waste container.[1][3]

  • Unused Product : Unused or expired solid this compound should be disposed of in its original container if possible, or transferred to a suitable, labeled hazardous waste container.[2][3]

Liquid Waste Disposal
  • Solutions : All solutions containing this compound must be collected in a designated liquid hazardous waste container.[3]

  • Rinsate : Solvent rinses from the decontamination of glassware and equipment must also be collected as hazardous liquid waste.[3]

Decontamination of Empty Containers
  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent.[3] The initial rinseate must be collected and disposed of as liquid hazardous waste.[3]

  • Secondary Decontamination : A subsequent rinse with a basic solution can aid in converting residual boronic acid into a more water-soluble boronate salt, followed by a final water rinse.[1] All rinsates from this process must also be collected as liquid hazardous waste.[1]

  • Final Disposal : After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling.[3]

Waste Storage and Pickup
  • Storage : Store sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.[1][2]

  • Pickup : Adhere to your institution's specific procedures for hazardous waste pickup and disposal by contacting the environmental health and safety (EHS) department or a licensed contractor.[2]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area : Alert personnel in the vicinity and restrict access to the spill area.[2]

  • Personal Protection : Don the appropriate PPE before addressing the spill.

  • Containment and Cleanup :

    • Solid Spills : Carefully sweep up the solid material and place it into a labeled hazardous waste container.[4]

    • Liquid Spills : Absorb the spill with an inert material such as vermiculite or sand.[2] Collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2] All cleaning materials must be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your supervisor and your institution's EHS department.[2]

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal Solid_Waste Solid Waste (Contaminated PPE, Unused Reagent) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal EHS/Licensed Contractor PICKUP Storage->Disposal Follow Institutional Procedures

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Cyclopropylsulfinyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-(Cyclopropylsulfinyl)phenylboronic acid (CAS No.: 1217501-06-8) to ensure the safety of laboratory personnel. The following procedures are designed for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. Always inspect PPE for integrity before use.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[3] A face shield may be required for splash hazards.Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) inspected prior to use.[2] Dispose of contaminated gloves properly.Prevents skin contact. Use proper glove removal technique to avoid contaminating hands.
Body Protection A flame-retardant lab coat worn buttoned.[2] Long-sleeved clothing should be worn underneath.[3]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust is generated.[3]Prevents inhalation of the powdered compound, which may be harmful.[4]
Footwear Closed-toe shoes.[2]Protects feet from spills and falling objects.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][6]

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[2] Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During Use:

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C.[7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

2.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

  • Spills: Evacuate the area. Wear appropriate PPE and prevent dust formation. Sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[6] Clean the spill area thoroughly.

Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

  • Waste Collection:

    • Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[4]

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep waste containers tightly closed and store them in a designated, secure area.

    • Handle uncleaned, empty containers as you would the product itself.[8]

  • Regulatory Compliance:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₁BO₃S[7]
Molecular Weight 210.06 g/mol [7]
Boiling Point 455.1 ± 47.0 °C (Predicted)[7]
Density 1.41 ± 0.1 g/cm³ (Predicted)[7]
pKa 8.11 ± 0.16 (Predicted)[7]
Storage Temperature 2-8°C[7]

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency A Review SDS B Inspect & Don PPE A->B Proceed if understood C Weigh & Transfer B->C Start work D Perform Experiment C->D EM Spill, Exposure, or Fire C->EM E Clean Work Area D->E Post-experiment I Collect Waste in Labeled Container D->I During experiment D->EM F Store Chemical Properly E->F E->EM G Doff PPE F->G H Wash Hands G->H J Store Waste Securely I->J K J->K Follow EHS Guidelines

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.